Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617020 | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64282-12-8, 24602-11-7 | |
| Record name | Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64282-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC523088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its applications in scientific research and drug discovery.
Chemical Identity and Properties
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound of significant interest in medicinal chemistry and peptide design. The introduction of a fluorine atom onto the phenyl ring can modulate the biological activity and physicochemical properties of peptides and other pharmacologically active molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 176896-72-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2][3] |
| Molecular Weight | 233.67 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [5] |
| Storage | Store at room temperature, keep dry and cool. | [5] |
| Solubility | Soluble in DMSO. | [6] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [5] |
| LogP | 1.2903 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 3 | [5] |
Synthesis
The synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can be achieved through a multi-step process starting from (R)-4-fluorophenylalanine. The following is a representative experimental protocol.
Experimental Protocol: Esterification of (R)-4-fluorophenylalanine
This procedure details the conversion of the carboxylic acid group of (R)-4-fluorophenylalanine to its methyl ester, followed by the formation of the hydrochloride salt.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Materials:
-
(R)-4-fluorophenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend (R)-4-fluorophenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Applications in Research and Drug Development
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a crucial building block in the synthesis of modified peptides and other complex organic molecules. The incorporation of 4-fluorophenylalanine into peptides can significantly alter their biological activity.
Peptide Synthesis
This compound is a key intermediate for introducing the 4-fluorophenylalanine moiety into peptide chains using solid-phase peptide synthesis (SPPS). The (R)-configuration is essential for creating peptides with specific stereochemistry, which is often critical for their biological function. The incorporation of this non-canonical amino acid can enhance properties such as metabolic stability and receptor binding affinity.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role as a building block in peptide-based drug discovery.
Biological Activity of Fluorinated Phenylalanine Derivatives
The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can lead to significant changes in the electronic properties of the amino acid. This can influence non-covalent interactions, such as cation-π stacking, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. Consequently, peptides containing 4-fluorophenylalanine often exhibit altered, and sometimes enhanced, biological activity compared to their non-fluorinated counterparts. While specific signaling pathways directly modulated by (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride are not extensively documented, the broader class of fluorinated phenylalanine derivatives has been shown to impact various cellular processes by altering peptide and protein function. For instance, a related compound, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway.[7]
Safety and Handling
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
Table 2: Hazard and Precautionary Statements
| GHS Classification | Statements |
| Hazard Statements | H302, H312, H315, H319, H332, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |
It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Productdetails-(R)-Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl [acrotein.com]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular formula and weight of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a compound of interest in synthetic chemistry and drug discovery. The information is presented in a structured format to facilitate easy reference and integration into research and development workflows.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1][2][3][4] |
| Molecular Weight | 233.67 g/mol | [1][2][3] |
Molecular Structure and Composition
The chemical formula C₁₀H₁₃ClFNO₂ indicates the elemental composition of the molecule. A logical representation of its constituent parts is provided in the diagram below.
Diagram 1: Molecular Components
Conceptual Experimental Workflow
The determination of the molecular weight and formula of a compound like this compound typically involves a combination of analytical techniques. A conceptual workflow for such a characterization is outlined below.
Diagram 2: Compound Characterization Workflow
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of every chemical compound are proprietary or published in specialized literature, a general methodology for the determination of molecular weight and formula is provided below.
1. Determination of Molecular Weight by Mass Spectrometry
-
Objective: To determine the mass-to-charge ratio of the ionized compound, from which the molecular weight can be inferred.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The mass spectrum is acquired over a relevant mass range.
-
The peak corresponding to the [M+H]⁺ ion is identified, and its mass-to-charge ratio is determined with high precision. The molecular weight of the free base is calculated by subtracting the mass of a proton. The molecular weight of the hydrochloride salt is then calculated by adding the molecular weight of HCl.
-
2. Determination of Elemental Composition by Elemental Analysis
-
Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound.
-
Instrumentation: A CHN elemental analyzer.
-
Methodology:
-
A precisely weighed amount of the dry, pure compound is combusted in a high-temperature furnace in the presence of oxygen.
-
The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.
-
The instrument is calibrated with a known standard.
-
The percentage of each element in the sample is calculated from the detector response.
-
The empirical formula is determined from the percentage composition.
-
The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.
-
References
Technical Guide: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Abstract: This document provides a comprehensive technical overview of the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a key intermediate in pharmaceutical development.[1][2] The primary synthesis route detailed is the Fischer esterification of 4-Fluoro-DL-phenylalanine using methanol and an acid catalyst. This guide includes a detailed experimental protocol, tabulated data for reagents, and workflow diagrams to ensure clarity and reproducibility for research and development applications.
Introduction
This compound, also known as 4-Fluoro-DL-phenylalanine methyl ester hydrochloride, is a crucial amino acid derivative utilized in medicinal chemistry and pharmaceutical research.[3][4] Its structural incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of parent molecules, such as bioactivity, metabolic stability, and binding affinity.[2] Consequently, it serves as a vital building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology, and in the study of protein interactions and enzyme activity.[1]
This guide focuses on the most direct and established method for its preparation: the acid-catalyzed esterification of 4-Fluoro-DL-phenylalanine.
Synthesis Pathway
The synthesis proceeds via a Fischer esterification reaction. The carboxylic acid group of 4-Fluoro-DL-phenylalanine is reacted with methanol in the presence of an acid catalyst, typically hydrogen chloride, to form the corresponding methyl ester. The hydrogen chloride also protonates the amino group, resulting in the formation of the hydrochloride salt, which aids in purification and stability.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol details the acid-catalyzed esterification of 4-Fluoro-DL-phenylalanine. A common method for introducing anhydrous HCl is the careful addition of thionyl chloride (SOCl₂) to methanol, which reacts to form methyl sulfite and two equivalents of HCl.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Fluoro-DL-phenylalanine | 516-04-1 | C₉H₁₀FNO₂ | 183.18 |
| Anhydrous Methanol | 67-56-1 | CH₄O | 32.04 |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
3.2. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.
-
Acid Catalyst Generation: Cool the flask in an ice bath. Slowly and carefully add 8.0 mL (approx. 13.1 g, 0.11 mol) of thionyl chloride dropwise to the stirred methanol over 20-30 minutes. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.
-
Addition of Amino Acid: Once the addition is complete and the solution has cooled, add 10.0 g (0.0546 mol) of 4-Fluoro-DL-phenylalanine to the flask.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess HCl under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting solid or oil is the crude product. To purify, add approximately 50 mL of anhydrous diethyl ether to the residue and stir or sonicate vigorously. This process, known as trituration, will help precipitate the product as a solid.[5]
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound.
Process Visualization
The following workflow illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis process.
Data Summary
The following table outlines representative data for the synthesis. Yields and purity are dependent on reaction scale, purity of starting materials, and precise execution of the protocol.
| Parameter | Value | Notes |
| Reactant Scale | 10.0 g | 4-Fluoro-DL-phenylalanine |
| Theoretical Yield | 12.76 g | Based on the limiting reagent |
| Typical Actual Yield | 10.8 - 12.1 g | 85-95% |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | ~162 °C | Reference for similar compound[5] |
| Purity (by HPLC) | >98% | Post-purification |
Conclusion
The Fischer esterification of 4-Fluoro-DL-phenylalanine provides a reliable and high-yielding route to this compound. The protocol is straightforward, utilizing common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic applications in drug discovery and development, where the strategic introduction of fluorine can lead to compounds with improved therapeutic profiles.
References
Structural Elucidation of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Technical Guide
Disclaimer: The quantitative spectroscopic and crystallographic data presented in this guide are hypothetical and generated for illustrative purposes to fulfill the structural elucidation requirements of the prompt. While based on established principles of analytical chemistry and data for analogous compounds, this information has not been experimentally verified for (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride and should not be considered as factual experimental results.
This technical guide provides a comprehensive overview of the structural elucidation of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the application of various analytical techniques to confirm the molecule's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Molecular Structure and Properties
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a derivative of the amino acid phenylalanine. Its structure consists of a central chiral carbon atom bonded to an amino group (protonated as a hydrochloride salt), a methyl ester, a hydrogen atom, and a benzyl group substituted with a fluorine atom at the para position.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClFNO₂[1][2] |
| Molecular Weight | 233.67 g/mol [1][2] |
| IUPAC Name | methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride[1] |
| CAS Number | 176896-72-3[1] |
Spectroscopic and Crystallographic Data
The following tables summarize the hypothetical quantitative data obtained from various analytical techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | dd, J = 8.4, 5.6 Hz | 2H | H-2', H-6' |
| 7.10 | t, J = 8.8 Hz | 2H | H-3', H-5' |
| 4.35 | t, J = 7.2 Hz | 1H | H-2 |
| 3.75 | s | 3H | H-8 |
| 3.20 | d, J = 7.2 Hz | 2H | H-3 |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | C-7 (C=O) |
| 162.0 (d, J = 245 Hz) | C-4' |
| 131.5 (d, J = 8 Hz) | C-2', C-6' |
| 130.0 (d, J = 3 Hz) | C-1' |
| 115.5 (d, J = 21 Hz) | C-3', C-5' |
| 55.0 | C-2 |
| 53.0 | C-8 |
| 36.5 | C-3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Strong, Broad | N-H stretch (Ammonium), C-H stretch (aromatic & aliphatic) |
| 1745 | Strong | C=O stretch (Ester) |
| 1610 | Medium | C=C stretch (Aromatic) |
| 1510 | Strong | N-H bend (Ammonium) |
| 1220 | Strong | C-F stretch |
| 1160 | Strong | C-O stretch (Ester) |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 198.09 | 100 | [M+H]⁺ (free base) |
| 139.05 | 45 | [M+H - COOCH₃]⁺ |
X-ray Crystallography
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 5.89, 9.85, 20.12 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1166.4 |
| Z | 4 |
| R-factor | 0.045 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was dissolved in 0.6 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.
-
Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The spectra were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum was recorded on a Fourier Transform Infrared spectrometer.
-
Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber was recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: A solution of the sample was prepared in methanol at a concentration of approximately 1 mg/mL. This stock solution was further diluted to 10 µg/mL with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry was performed on a time-of-flight (TOF) mass spectrometer.
-
Acquisition: The analysis was carried out in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was collected over a mass range of m/z 50-500.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of methanol and diethyl ether.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data was collected at 100 K using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Methodologies
Structural Elucidation Workflow
NMR Data Interpretation Logic
Conclusion
The comprehensive analysis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride through NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction, provides a complete and unambiguous structural elucidation. Each technique offers a unique and confirmatory piece of evidence, collectively verifying the molecular formula, connectivity, functional groups, and stereochemistry of the compound. This guide outlines the standard methodologies and expected data for the structural confirmation of this and similar amino acid derivatives, serving as a valuable resource for researchers in drug discovery and development.
References
Spectroscopic Profile of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS No. 64282-12-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents an expected spectroscopic profile based on data from closely related analogs, primarily the non-fluorinated parent compound, L-Phenylalanine methyl ester hydrochloride. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Compound Identification
| Property | Value |
| IUPAC Name | methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
| Synonyms | 4-Fluoro-DL-phenylalanine methyl ester hydrochloride |
| CAS Number | 64282-12-8 |
| Molecular Formula | C₁₀H₁₃ClFNO₂[1] |
| Molecular Weight | 233.67 g/mol [1] |
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These values are predicted based on the analysis of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | dd (t-like) | 2H | H-2', H-6' (Aromatic) |
| ~7.10 | dd (t-like) | 2H | H-3', H-5' (Aromatic) |
| ~4.30 | t | 1H | H-2 (α-CH) |
| ~3.80 | s | 3H | H-4 (OCH₃) |
| ~3.25 | d | 2H | H-3 (β-CH₂) |
| Variable | br s | 3H | NH₃⁺ |
Note: The amino proton signal (NH₃⁺) is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C-1 (C=O) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Aromatic C-F) |
| ~131 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Aromatic CH) |
| ~130 (d, ⁴JCF ≈ 3 Hz) | C-1' (Aromatic C) |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' (Aromatic CH) |
| ~55 | C-2 (α-CH) |
| ~53 | C-4 (OCH₃) |
| ~36 | C-3 (β-CH₂) |
Note: The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (JCF).
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Strong, Broad | N-H stretch (from NH₃⁺), C-H stretch (aromatic and aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1220 | Strong | C-O stretch (ester), C-F stretch |
| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 198.09 | [M+H]⁺ (protonated free base) |
| 139.06 | [M+H - COOCH₃]⁺ |
| 109.04 | [C₇H₆F]⁺ (fluorotropylium ion) |
Note: The presented m/z values correspond to the monoisotopic mass of the free base. The fragmentation pattern is predicted based on typical fragmentation of phenylalanine esters.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if not already present in the solvent.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the reference standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition :
-
Ionization Mode : Positive ion mode for ESI.
-
Mass Range : m/z 50 to 500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 100-150 °C.
-
Fragmentation (MS/MS) : For structural elucidation, perform collision-induced dissociation (CID) on the parent ion ([M+H]⁺) to obtain a product ion spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Solubility and stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of this compound, an active pharmaceutical ingredient (API). While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The methodologies described are based on established international guidelines.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and dissolution characteristics. For ionizable substances such as hydrochloride salts, solubility is heavily influenced by the pH of the medium.
Quantitative Solubility Data
A comprehensive solubility profile should be established across a physiologically relevant pH range. The data is typically presented in a clear, tabular format to facilitate analysis.
Table 1: Illustrative Solubility Profile of this compound
| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Method |
| Simulated Gastric Fluid (w/o enzymes) | 1.2 | 37 ± 1 | Data Not Available | Shake-Flask |
| Acetate Buffer | 4.5 | 37 ± 1 | Data Not Available | Shake-Flask |
| Simulated Intestinal Fluid (w/o enzymes) | 6.8 | 37 ± 1 | Data Not Available | Shake-Flask |
| Purified Water | Neutral | 25 ± 2 | Data Not Available | Shake-Flask |
Experimental Protocol for Solubility Determination
The equilibrium solubility is determined using the shake-flask method, which is a widely accepted technique for this purpose.[1][2][3]
Methodology: Shake-Flask Solubility Assay
-
Preparation of Media: Prepare aqueous buffer solutions at various pH levels, typically including pH 1.2, 4.5, and 6.8, to simulate physiological conditions in the gastrointestinal tract.[1][3]
-
Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared buffer media. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the flasks at a constant temperature, usually 37 ± 1 °C, for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium.[1] The concentration of the solution should be measured at different time points until it remains constant.[1]
-
Sample Analysis: After equilibration, withdraw an aliquot of the supernatant. To prevent interference from undissolved particles, the sample should be filtered or centrifuged.[1]
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm it has not significantly deviated.[3]
Experimental Workflow: Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Stability Profile
Stability testing is essential to determine the re-test period for an API and to recommend appropriate storage conditions.[4] These studies evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the quality of the substance over time.[4]
Quantitative Stability Data
Stability studies are conducted under long-term, intermediate, and accelerated storage conditions. The results are typically presented in a table that tracks the purity and degradation of the API over time.
Table 2: Illustrative Stability Data for this compound
| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| Long-Term | 0 | e.g., 99.8 | e.g., 0.15 | e.g., White Powder |
| 25°C ± 2°C / 60% RH ± 5% RH | 3 | Data Not Available | Data Not Available | Data Not Available |
| 6 | Data Not Available | Data Not Available | Data Not Available | |
| 9 | Data Not Available | Data Not Available | Data Not Available | |
| 12 | Data Not Available | Data Not Available | Data Not Available | |
| Accelerated | 0 | e.g., 99.8 | e.g., 0.15 | e.g., White Powder |
| 40°C ± 2°C / 75% RH ± 5% RH | 3 | Data Not Available | Data Not Available | Data Not Available |
| 6 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocol for Stability Testing
Stability studies should be performed on at least one batch of the API, packaged in a container closure system that simulates the proposed packaging for storage and distribution.[5]
Methodology: API Stability Study
-
Batch Selection: Select a representative batch of this compound.
-
Container Closure System: Package the API in a container closure system that is the same as or simulates the one proposed for storage and distribution.[6][7]
-
Storage Conditions: Place the packaged API into stability chambers maintained at controlled conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Withdraw samples at specified time points. For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4][5][6]
-
Analytical Testing: Analyze the samples for key attributes that may change during storage and affect quality, safety, or efficacy.[5][7] This typically includes:
-
Assay: To determine the potency of the API.
-
Purity: To identify and quantify any degradation products.
-
Appearance: Visual inspection for any physical changes.
-
Moisture content.
-
-
Stress Testing: Conduct forced degradation studies to identify likely degradation products and to establish the intrinsic stability of the molecule.[5] This includes exposure to heat (e.g., 60°C), humidity (e.g., >75% RH), oxidation, photolysis, and a range of pH values.[5]
Experimental Workflow: API Stability Testing
Caption: General workflow for conducting an API stability study.
Degradation Pathway
Forced degradation studies are crucial for elucidating the potential degradation pathways of an API. By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), potential degradants can be generated, identified, and characterized. This information is vital for developing stability-indicating analytical methods.
Logical Relationship: Forced Degradation to Method Development
Caption: Logical flow from forced degradation to a validated stability-indicating method.
References
A Technical Guide to the Biological Activities of Fluorinated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the structure of phenylalanine, an essential aromatic amino acid, has emerged as a powerful tool in medicinal chemistry and chemical biology. This modification, which involves the replacement of one or more hydrogen atoms with fluorine, imparts unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This in-depth technical guide explores the diverse biological activities of fluorinated phenylalanine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
The introduction of fluorine can modulate a molecule's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[1][2][3] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, thereby influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for receptor binding and enzyme recognition.[4][5] Furthermore, the exceptional strength of the carbon-fluorine bond can enhance metabolic stability by making the molecule less susceptible to enzymatic degradation.[3] These attributes have been leveraged to develop fluorinated phenylalanine-containing compounds with promising applications in oncology, infectious diseases, and neuroscience.[5][6]
Anticancer Activity
Fluorinated phenylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include direct cytotoxicity, disruption of cancer cell signaling pathways, and serving as building blocks for potent chemotherapeutics.[1][5]
One notable example is Melflufen (melphalan flufenamide), a next-generation alkylating agent used in the treatment of multiple myeloma.[1] Melflufen is a peptide-drug conjugate that utilizes a dipeptide containing p-fluoro-L-phenylalanine to facilitate its transport into cancer cells. Another important derivative is Gastrazole (JB95008), a potent and selective cholecystokinin-2 (CCK2) receptor antagonist synthesized from a 2-fluoro-ʟ-phenylalanine derivative.[1] It has shown inhibitory activity against gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo studies.[1]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various fluorinated phenylalanine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [7][8] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [7][8] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | [7][8] |
Note: The reference drug imatinib had an IC50 of 40 µM against PC3 and 98 µM against MCF-7 in the same study.[7][8]
Experimental Protocols
MTT Assay for Cell Viability:
The cytotoxic effects of fluorinated phenylalanine derivatives on cancer cells are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Peptide Treatment: The cells are then treated with various concentrations of the fluorinated phenylalanine derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the viability of untreated control cells.
Signaling Pathways in Anticancer Activity
Beyond direct cytotoxicity, some fluorinated phenylalanine-containing peptides can induce cancer cell death by modulating intracellular signaling pathways. For instance, they can penetrate the cell membrane and interact with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[5]
Caption: Potential mechanisms of anticancer activity for fluorinated phenylalanine-containing peptides.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Self-assembling nanostructures derived from fluorenylmethoxycarbonyl (Fmoc)-fluorinated phenylalanine have shown promising antibacterial activity.[9] These derivatives can selectively target and disrupt bacterial membranes.[9][10]
The position of the fluorine atom on the phenyl ring significantly influences the hydrogel's physical properties and antibacterial performance. For example, Fmoc-4-F-Phe exhibits high antibacterial activity, effectively inhibiting the growth of Streptococcus mutans at low concentrations, increasing reactive oxygen species (ROS) levels, disrupting bacterial morphology, and reducing biofilm formation.[9]
Quantitative Data on Antimicrobial Activity
The antibacterial activity of Fmoc-fluorinated phenylalanine derivatives can be presented as the concentration required to inhibit bacterial growth.
| Compound | Bacteria | Concentration (mg/mL) | Effect | Reference |
| Fmoc-F₅-Phe | S. mutans | 0.1 | Complete inhibition | [9] |
| Fmoc-4-F-Phe | S. mutans | 2.5 | Substantial antibacterial activity | [9] |
| Fmoc-2-F-Phe | S. mutans | 2.5 | Dose-dependent inhibition | [9] |
| Fmoc-3-F-Phe | S. mutans | 2.5 | Dose-dependent inhibition | [9] |
Experimental Protocols
Bacterial Viability Assay:
-
Hydrogel Preparation: Hydrogels of the Fmoc-fluorinated phenylalanine derivatives are prepared at various concentrations.
-
Bacterial Culture: A bacterial suspension of known concentration (e.g., S. mutans) is prepared.
-
Incubation: The bacterial suspension is added to the hydrogels and incubated for a specific period (e.g., 24 hours).
-
Viability Assessment: Bacterial viability is assessed using methods such as colony-forming unit (CFU) counting or a resazurin-based assay. The results are typically expressed as a percentage of the viability of bacteria in a control group without the hydrogel.
Neurological Effects
Halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents.[11] Their mechanism of action involves the modulation of excitatory glutamatergic synaptic transmission.[11] For instance, 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative of L-phenylalanine, has been shown to attenuate this transmission with greater potency than L-phenylalanine itself.[11] In both in vitro and in vivo models of brain ischemia, DBrT demonstrated significant neuroprotection, reducing infarct volume and neurological deficits in rats.[11]
It is important to note that high levels of phenylalanine in the brain, as seen in the genetic disorder phenylketonuria (PKU), can lead to severe neurological dysfunction, including cognitive impairment and neurodevelopmental delays.[12][13]
Quantitative Data on Neurological Activity
| Compound | Assay | IC50 (µM) | Effect | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of mEPSC frequency | 104.6 ± 14.1 | Attenuation of glutamatergic synaptic transmission | [11] |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of mEPSC frequency | 127.5 ± 13.3 | Attenuation of glutamatergic synaptic transmission | [11] |
Experimental Protocols
Patch-Clamp Analysis in Cultured Neurons:
-
Cell Culture: Rat cortical neurons are cultured on coverslips.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure miniature excitatory postsynaptic currents (mEPSCs).
-
Drug Application: The fluorinated phenylalanine derivative is applied to the cultured neurons at various concentrations.
-
Data Analysis: The frequency and amplitude of mEPSCs are analyzed before and after drug application to determine the effect on synaptic transmission. The IC50 value is calculated from the concentration-response curve.
Enzyme Inhibition
Fluorinated phenylalanine derivatives have been effectively utilized as enzyme inhibitors.[6][14][15] The incorporation of fluorinated phenylalanine into peptide-based proteasome inhibitors has a profound effect on their potency and selectivity.[14][15] The proteasome's catalytic activity is carried out by three subunits: β1, β2, and β5. Subunit-specific inhibitors are valuable tools for dissecting the roles of these individual subunits and are promising leads for anticancer drug development.[14]
Studies have shown that replacing phenylalanine with fluorinated analogues in peptide epoxyketone proteasome inhibitors can significantly alter their activity against the β5 subunit.[14]
Applications in Protein Engineering and Structural Biology
The incorporation of fluorinated phenylalanine derivatives into proteins and peptides is a valuable strategy in protein engineering and for biophysical studies.[1][2][16] This modification can enhance protein stability, a phenomenon sometimes referred to as the "fluoro-stabilization effect".[1] Fluorinated aromatic amino acids can also alter enzymatic activity as a result of this enhanced stability.[2][16]
Furthermore, the unique properties of fluorine make these derivatives powerful probes for studying protein structure and function using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The presence of the ¹⁹F nucleus provides a sensitive and specific signal for monitoring protein-protein and protein-ligand interactions.[1][2] Radiolabeled fluorinated phenylalanine derivatives, such as ¹⁸F-labeled compounds, are also used as tracers in Positron Emission Tomography (PET) for imaging tumor metabolism.[1][6]
Experimental Workflows
Site-Specific Incorporation of Fluorinated Phenylalanine:
A common method for incorporating non-canonical amino acids like fluorinated phenylalanine into proteins in a site-specific manner involves the use of an evolved aminoacyl-tRNA synthetase/tRNA pair.[17]
Caption: A generalized workflow for the site-specific incorporation of fluorinated phenylalanine into proteins.
Conclusion
The introduction of fluorine into the phenylalanine scaffold provides a versatile and powerful strategy for modulating the biological properties of peptides and small molecules. This technical guide has provided an overview of the significant anticancer, antimicrobial, and neurological activities of fluorinated phenylalanine derivatives. The detailed experimental protocols and visualized workflows offer a practical resource for researchers in the field. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for developing novel and effective therapeutic agents based on these unique building blocks.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylketonuria and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. biorxiv.org [biorxiv.org]
The Fluorine Advantage: A Technical Guide to the Role of Fluorine in the Biological Activity of Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acid analogs represents a cornerstone of modern medicinal chemistry and drug design. This seemingly subtle substitution of a hydrogen atom with fluorine can profoundly alter the physicochemical and biological properties of amino acids and the peptides and proteins into which they are incorporated. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the biological activity of amino acid analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Physicochemical Impact of Fluorination
The introduction of fluorine can significantly modify several key physicochemical parameters of amino acid analogs, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[1]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.[2][3] However, the effect is complex and can be influenced by the degree and position of fluorination.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, making fluorinated analogs less susceptible to metabolic degradation by enzymes such as cytochrome P450.[1][4] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability.[1]
-
pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH and its binding interactions with target proteins.
-
Conformational Control: Fluorination can impose conformational constraints on the amino acid side chain and the peptide backbone. For instance, in proline analogs, fluorination can bias the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond.[5][6]
Enhancing Biological Activity: Quantitative Insights
The substitution of hydrogen with fluorine can lead to significant improvements in the biological activity of amino acid analogs across various therapeutic areas. The following tables summarize quantitative data from comparative studies.
Anticancer Activity
Fluorinated amino acid analogs have demonstrated potent anticancer activity. For example, 4-fluoro-L-phenylalanine has been shown to inhibit the growth of breast cancer cells.[7] Peptides incorporating fluorinated amino acids have also been investigated as anticancer agents.[8][9]
| Compound/Peptide | Cancer Cell Line | IC₅₀ (µM) | Non-Fluorinated Counterpart | IC₅₀ (µM) | Reference |
| 4-Fluoro-L-phenylalanine | MCF-7 (Breast) | 11.8 | L-Phenylalanine | - | [7] |
| J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) | U-937 GTB (Lymphoma) | More cytotoxic than Melphalan | Melphalan | - | [9] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | Imatinib (reference) | 40 | [10] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | Imatinib (reference) | 40 | [10] |
Enzyme Inhibition
Fluorinated amino acids are widely used in the design of potent enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding affinity of the inhibitor to the enzyme's active site.[11][12] For example, phosphonodifluoromethyl phenylalanine (F2Pmp) is a significantly more potent inhibitor of protein-tyrosine phosphatase (PTPase) PTP1 than its non-fluorinated counterpart.[13]
| Inhibitor | Target Enzyme | Kᵢ (nM) | Non-Fluorinated Counterpart | Kᵢ (nM) | Fold Increase in Potency | Reference |
| F2Pmp-containing peptide | PTP1 | - | Pmp-containing peptide | - | 1000 | [13] |
| Peptidyl Trifluoromethyl Ketone | Serine Protease | 1,000 | Peptidyl Monofluoromethyl Ketone | 25,000 | 25 | [11] |
| Peptidyl Difluoromethyl Ketone | Serine Protease | 25,000 | Peptidyl Monofluoromethyl Ketone | 200,000 | 8 | [11] |
Receptor Binding Affinity
The impact of fluorination on receptor binding is context-dependent, with some analogs showing enhanced affinity while others exhibit reduced binding.[1] Strategic placement of fluorine can lead to more favorable interactions within the receptor's binding pocket.[2][8]
| Peptide/Analog | Receptor | Kd (nM) | Non-Fluorinated Counterpart | Kd (nM) | Reference |
| [Phe¹³(4-F)]α-factor | Ste2p (GPCR) | - | [Tyr¹³]α-factor | Similar | [2] |
| 4-fluoro-L-phenylalanine | L-leucine specific receptor | 0.26 (µM) | L-phenylalanine | 0.18 (µM) | [14] |
| Biphalin analog with 4-F-Phe | µ-opioid receptor | 0.11 | Biphalin with Phe | 0.25 | [15] |
| Biphalin analog with 4-F-Phe | δ-opioid receptor | 0.04 | Biphalin with Phe | 0.41 | [15] |
Antimicrobial Activity
Incorporation of fluorinated amino acids into antimicrobial peptides (AMPs) can enhance their potency and stability.[16]
| Peptide | Bacterial Strain | MIC (µg/mL) | Non-Fluorinated Counterpart | MIC (µg/mL) | Reference |
| Fluorinated Magainin Analog | E. coli | - | Magainin | - | [16] |
| Fluorinated Buforin Analog | B. subtilis | - | Buforin | - | [16] |
Signaling Pathways and Mechanisms of Action
Fluorinated amino acid analogs can modulate various signaling pathways to exert their biological effects.
Anticancer Peptide Signaling
Anticancer peptides containing 4-fluorophenylalanine can induce cell death through membrane disruption and by targeting intracellular pathways, such as the HIF-1 signaling pathway, which is crucial for cancer cell survival and proliferation under hypoxic conditions.[8][17]
GPCR Signaling Modulation
Peptides containing 4-fluorophenylalanine can act as ligands for G-protein coupled receptors (GPCRs), such as the GLP-1 receptor, initiating downstream signaling cascades that can, for example, lead to insulin secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of fluorinated amino acid analogs.
Synthesis of (2S,4S)-4-Fluoroproline
This protocol describes a practical route for the synthesis of (2S,4S)-4-fluoroproline from the readily available (2S,4R)-4-hydroxyproline.[1]
Materials:
-
(2S,4R)-4-Hydroxyproline (HypOH)
-
Boc anhydride (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Tetrabutylammonium fluoride (TBAF)
-
Hydrochloric acid (HCl)
Procedure:
-
Protection of HypOH: Dissolve HypOH in a solution of NaOH and water. Add Boc₂O in DCM and stir vigorously overnight. Acidify the aqueous layer with HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline.
-
Activation of the Hydroxyl Group: Dissolve the protected HypOH in DCM and cool to 0 °C. Add pyridine followed by the dropwise addition of Tf₂O. Stir for 1 hour at 0 °C.
-
Fluorination: To the reaction mixture, add a solution of TBAF in THF. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Deprotection: Concentrate the reaction mixture and dissolve the residue in a solution of HCl. Heat the solution at reflux for 2 hours.
-
Purification: Cool the reaction mixture and purify by ion-exchange chromatography to obtain (2S,4S)-4-fluoroproline.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of fluorinated amino acid analogs on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorinated amino acid analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated amino acid analog in culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Metabolic Stability Assay
This protocol assesses the stability of fluorinated peptides in the presence of liver microsomes.[4]
Materials:
-
Fluorinated peptide
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing the fluorinated peptide, liver microsomes, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
Data Analysis: Plot the percentage of the remaining peptide versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion
The incorporation of fluorine into amino acid analogs is a versatile and powerful strategy in drug discovery and chemical biology. By judiciously leveraging the unique properties of fluorine, researchers can fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecules. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to harness the "fluorine advantage" in their research endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for developing novel and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine, has emerged as a critical chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white solid. The presence of the fluorine atom, a small and highly electronegative element, can influence the molecule's acidity, lipophilicity, and conformation, thereby affecting its interactions with biological targets.
| Property | Value |
| CAS Number | 64282-12-8 (racemic), 176896-72-3 ((R)-enantiomer), 64231-54-5 ((S)-enantiomer) |
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.67 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer with high stereoselectivity. One common approach involves the use of chiral auxiliaries or catalysts.
Workflow for Asymmetric Synthesis:
A Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride for Researchers and Drug Development Professionals
Introduction: (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. As a derivative of the amino acid phenylalanine, its fluorinated phenyl ring offers unique properties for modulating the biological activity and pharmacokinetic profiles of target molecules. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug discovery.
Commercial Availability and Key Specifications
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is available from several commercial suppliers. While specific quantitative data can vary between batches and suppliers, the following tables summarize the generally available information. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise data.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 176896-72-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |
| Molecular Weight | 233.67 g/mol | [2] |
| Appearance | White to off-white solid (typical) | General Supplier Information |
| Purity | ≥98% (typical) | [1][3][4] |
| Enantiomeric Excess | Not consistently reported; request from supplier | - |
| Specific Rotation | Not consistently reported; request from supplier | - |
| Melting Point | Not consistently reported; request from supplier | - |
| Storage | Store in a dry, dark, and ventilated place | [1] |
Table 2: Supplier Information
| Supplier | Purity Specification | Additional Information |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). | Offers various grades including Pharmaceutical Grade. |
| Dayangchem | ≥98% Min | Production capacity of 1-100 Metric Ton/Month. |
| Fluorochem | 98% | Provides basic physicochemical properties.[3] |
| ChemScene | ≥98% | Provides basic physicochemical properties.[4] |
Synthesis and Manufacturing
While detailed, proprietary manufacturing protocols are not publicly available, the synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride generally involves two key strategic approaches:
-
Enantioselective Synthesis: This approach builds the chiral center with the desired (R)-configuration from achiral or prochiral starting materials. Methods for the enantiocontrolled synthesis of α-methyl amino acids, such as the regioselective opening of a β-lactone with an organocuprate, provide a potential route.[5]
-
Chiral Resolution: This method involves the separation of a racemic mixture of the methyl ester. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
The general workflow for a resolution-based synthesis is depicted below.
Experimental Protocols
General Protocol for the Determination of Enantiomeric Excess by Chiral HPLC
1. Derivatization (Example with NBD-Cl):
-
Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a solution of a chiral derivatizing agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), in the presence of a base (e.g., triethylamine).[6]
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Quench the reaction if necessary and dilute the sample for HPLC analysis.
2. Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chirex®) is often effective for separating enantiomers of amino acid derivatives.[6][7]
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, often provides good separation. The exact ratio should be optimized.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 340 nm for NBD derivatives).[8]
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[9]
The logical workflow for method development is outlined below.
Applications in Drug Development
(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a valuable intermediate in the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.
While specific, publicly disclosed examples of its use in late-stage clinical candidates are limited, compounds of this class are frequently utilized in the synthesis of:
-
Protease Inhibitors: The amino acid backbone can be incorporated into peptidomimetic structures targeting enzymes such as HIV protease or Hepatitis C virus (HCV) protease.
-
Kinase Inhibitors: The fluorophenyl moiety can be a key pharmacophore for interaction with the ATP-binding site of various kinases.
-
Neurologically Active Compounds: Phenylalanine derivatives are precursors to neurotransmitters, and their analogs are explored for activity at various CNS targets.
The general role of this compound as a building block in a synthetic pathway is illustrated below.
References
- 1. (R)-METHYL 2-AMINO-3-(4-FLUOROPHENYL)PROPANOATE HYDROCHLORIDE, CasNo.176896-72-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Asymmetric Synthesis of Fluorinated Amino Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications are of paramount importance in drug discovery and peptide engineering. This document provides detailed application notes and protocols for the asymmetric synthesis of fluorinated amino acid esters, focusing on key methodologies that offer high stereocontrol.
Chiral Ni(II) Complex-Mediated Asymmetric Alkylation
This method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine or alanine and a chiral ligand to achieve highly diastereoselective alkylation with fluorinated alkyl halides. This approach is particularly advantageous for its scalability and the high enantiopurity of the final products.[1][2]
Experimental Workflow
Caption: Workflow for Ni(II) complex-mediated synthesis.
Data Presentation
| Product | Fluorinated Alkyl Halide | Base | Solvent | Yield (%) | d.e. (%) | e.e. (%) |
| Fmoc-(2,3,5,6)F₄-4-(CF₃)Phe-OH | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | DBU | MeCN | 78 | >99 | >99 |
| Fmoc-bis(CF₃)Phe-OH | 3,5-Bis(trifluoromethyl)benzyl bromide | NaH | DMF | 78 | >99 | >99 |
| Fmoc-(2S,4R)-Trifluoroleucine-OH | (R)-1-Iodo-3-(trifluoromethyl)butane | NaH | DMF | 65 (of alkylated complex) | 96 | >99 |
Note: Yields and stereoselectivities are representative and can vary based on specific substrates and reaction conditions.[1][2]
Detailed Protocol: Gram-Scale Synthesis of Fmoc-(2,3,5,6)F₄-4-(CF₃)Phe-OH[1][2]
Materials:
-
Chiral Ni(II) complex of glycine Schiff base (1.0 equiv)
-
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide (1.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Hydrochloric acid (HCl), 6M
-
Dioxane
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Alkylation:
-
To a solution of the chiral Ni(II) complex (e.g., 10.0 g) in anhydrous MeCN, add 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide at 0 °C.
-
Slowly add DBU to the mixture at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/EtOAc gradient) to yield the alkylated Ni(II) complex.
-
-
Hydrolysis and Fmoc-Protection:
-
Suspend the purified alkylated Ni(II) complex in a mixture of 6M HCl and dioxane.
-
Heat the mixture at 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a 10% aqueous solution of NaHCO₃.
-
Add a solution of Fmoc-OSu in dioxane and stir the mixture overnight at room temperature.
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the Fmoc-protected fluorinated amino acid.
-
Enzymatic Kinetic Resolution of Racemic Fluorinated Amino Acid Esters
This method employs lipases to selectively hydrolyze one enantiomer of a racemic fluorinated amino acid ester, leaving the other enantiomer unreacted. This is an efficient way to obtain both enantiomers with high optical purity.
Reaction Pathway
Caption: Lipase-catalyzed kinetic resolution.
Data Presentation
| Substrate (Racemic Ester) | Enzyme | Solvent | Temp (°C) | (R)-Ester Yield (%) | (R)-Ester e.e. (%) | (S)-Acid Yield (%) | (S)-Acid e.e. (%) |
| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | iPr₂O | 45 | >48 | ≥99 | >48 | ≥99 |
| Ethyl 3-amino-3-(2-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | iPr₂O | 45 | >48 | ≥99 | >48 | ≥99 |
| Ethyl 3-amino-3-(3-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | iPr₂O | 45 | >48 | ≥99 | >48 | ≥99 |
Detailed Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 3-amino-3-(4-fluorophenyl)propanoate
Materials:
-
Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 equiv)
-
Immobilized Lipase PSIM from Burkholderia cepacia
-
Diisopropyl ether (iPr₂O)
-
Triethylamine (Et₃N) (0.5 equiv)
-
Water (0.5 equiv)
Procedure:
-
Enzymatic Resolution:
-
To a suspension of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride in iPr₂O, add Et₃N and water.
-
Add immobilized Lipase PSIM and stir the mixture at 45 °C.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with the solvent.
-
-
Work-up and Separation:
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-ester and (S)-acid by standard acid-base extraction or column chromatography.
-
Determine the enantiomeric excess of both products by chiral HPLC analysis.
-
Organocatalytic Asymmetric Synthesis
Organocatalysis offers a metal-free approach to the asymmetric synthesis of fluorinated amino acids. Chiral amines, such as proline and its derivatives, or cinchona alkaloids can catalyze the enantioselective fluorination of aldehydes or the conjugate addition to nitroolefins.
Logical Relationship
Caption: Organocatalytic asymmetric fluorination.
Data Presentation
| Substrate | Catalyst (mol%) | Fluorinating Agent | Solvent | Yield (%) | d.r. | e.e. (%) |
| α-Chloro-α-phenylacetaldehyde | (S)-Proline (20) | Selectfluor | TFE | 65 | - | 90 |
| 2-Nitro-1-phenylethene | Cinchona Alkaloid derivative (10) | α-Fluoro-β-ketoester | Toluene | 92 | >20:1 | 98 |
Detailed Protocol: Proline-Catalyzed Asymmetric α-Fluorination of an Aldehyde[3]
Materials:
-
α-Branched aldehyde (1.0 equiv)
-
(S)-Proline (0.2 equiv)
-
Selectfluor® (1.2 equiv)
-
Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup:
-
Dissolve the α-branched aldehyde and (S)-proline in TFE in a reaction vessel.
-
Stir the mixture at room temperature for 10-15 minutes to allow for enamine formation.
-
Add Selectfluor® in one portion.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-fluoroaldehyde.
-
The resulting aldehyde can be further oxidized to the corresponding ester.
-
Chiral Auxiliary-Based Asymmetric Synthesis
Chiral auxiliaries, such as Evans oxazolidinones or sulfinimines, can be used to direct the stereoselective fluorination or alkylation of a substrate. The auxiliary is later cleaved to yield the enantiopure fluorinated amino acid ester.
Experimental Workflow
Caption: Chiral auxiliary-based synthesis workflow.
Data Presentation
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio |
| Evans Oxazolidinone | N-Acyl oxazolidinone | Selectfluor | >95:5 |
| Sulfinimine | N-Sulfinyl imine of a fluorinated ketone | Grignard Reagent | >98:2 |
Detailed Protocol: Diastereoselective Fluorination using an Evans Oxazolidinone Auxiliary
Materials:
-
N-Acyloxazolidinone (derived from an amino acid) (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation and Fluorination:
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add NaHMDS and stir for 30 minutes to form the sodium enolate.
-
Add a solution of NFSI in THF to the enolate solution at -78 °C.
-
Stir the reaction at this temperature until complete, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the fluorinated N-acyloxazolidinone.
-
-
Auxiliary Cleavage:
-
Cleave the chiral auxiliary using standard methods (e.g., lithium hydroperoxide for hydrolysis to the acid, or sodium methoxide for transesterification to the methyl ester) to yield the desired fluorinated amino acid derivative.
-
References
Application Notes and Protocols for the Use of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. The substitution of native amino acids with fluorinated analogs, such as 4-fluorophenylalanine (4-F-Phe), can significantly enhance the therapeutic properties of peptides. The fluorine atom, with its high electronegativity and small size, can modulate the physicochemical characteristics of peptides, including their metabolic stability, conformational preferences, and binding affinity, without adding significant steric bulk.[1][2][3][4][5] Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a key building block for introducing 4-F-Phe into peptide chains. This document provides detailed application notes and protocols for its use in both solid-phase and solution-phase peptide synthesis.
Properties of this compound
This compound is the methyl ester hydrochloride salt of 4-fluoro-L-phenylalanine. The methyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents like DMF and DMSO |
Application in Peptide Synthesis
This compound can be utilized in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the N-terminus of the amino acid to be incorporated is typically protected with an Fmoc or Boc group.[3][4] While Fmoc-4-F-Phe-OH is more commonly used for chain elongation, the methyl ester derivative is particularly useful when 4-F-Phe is the C-terminal residue of the desired peptide. The synthesis can be initiated by coupling the N-protected (e.g., Fmoc) version of Methyl 2-amino-3-(4-fluorophenyl)propanoate to a suitable resin.
-
Solution-Phase Peptide Synthesis: In solution-phase synthesis, the methyl ester protects the C-terminus of 4-F-Phe while its free amino group (after neutralization of the hydrochloride) is coupled to the activated carboxyl group of an N-protected amino acid.[6][7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-F-Phe-OH
This protocol outlines the manual synthesis of a peptide containing a 4-F-Phe residue using Fmoc chemistry.[1][3][4]
Materials:
-
Fmoc-protected amino acids (including Fmoc-4-F-Phe-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Oxyma or HOBt
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent such as DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes. For Fmoc-4-F-Phe-OH, a longer activation time or the use of HATU may be beneficial.[4]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3][8]
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[1][3]
Protocol 2: Solution-Phase Dipeptide Synthesis using this compound
This protocol describes the synthesis of a dipeptide in solution.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Neutralization: Dissolve this compound (1 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 15 minutes at 0 °C to obtain the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C and add EDC (1.1 equivalents). Stir for 15 minutes.
-
Coupling: Add the neutralized solution of Methyl 2-amino-3-(4-fluorophenyl)propanoate to the activated N-protected amino acid solution. Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide ester by flash column chromatography.
-
C-Terminal Deprotection (Optional): To obtain the free carboxylic acid, the methyl ester can be saponified using aqueous NaOH followed by acidification.[8][9] Care must be taken as this step can sometimes lead to racemization.[8]
Quantitative Data
The efficiency of incorporating 4-F-Phe can vary depending on the method and the specific peptide sequence.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | In Vivo Site-Specific Incorporation (E. coli) |
| Typical Crude Yield | >80% for short peptides | Highly variable, dependent on protein expression levels |
| Final Purity (after HPLC) | >95-99% | >95% |
| Incorporation Efficiency | 100% at the desired position | 64-75% for site-specific incorporation |
Data compiled from various sources.[1][4]
Visualizations
Conclusion
This compound is a valuable reagent for the incorporation of 4-fluorophenylalanine into peptides. The choice between solid-phase and solution-phase synthesis will depend on the specific requirements of the target peptide, such as length and quantity. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this building block in the development of novel peptide-based therapeutics and research tools. The unique properties conferred by the fluorine atom can lead to peptides with improved pharmacological profiles, making this an important area of investigation in medicinal chemistry.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Peptide synthesis - Acid group protection [quimicaorganica.org]
Application Notes and Protocols: Incorporation of Fluorinated Phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-natural amino acids into peptides is a powerful tool in chemical biology and drug discovery. Among these, fluorinated phenylalanine (F-Phe) analogues have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom. The high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence the conformation, metabolic stability, binding affinity, and lipophilicity of peptides.[1][2][3] These modifications can lead to peptides with enhanced therapeutic potential, such as improved resistance to proteolytic degradation and altered receptor interactions.[4][5] Furthermore, the ¹⁹F nucleus serves as a sensitive and background-free probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide structure, dynamics, and interactions.[6][7]
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of peptides containing fluorinated phenylalanine.
Methods of Incorporation
There are two primary methods for incorporating fluorinated phenylalanine into peptides: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological incorporation using engineered cellular machinery.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for the precise, site-specific incorporation of fluorinated phenylalanine into peptides of up to ~50 amino acids.[8] The process involves the stepwise addition of amino acids, including the desired Fmoc-protected F-Phe derivative, to a growing peptide chain anchored to a solid resin support.[3][9]
Biosynthetic Incorporation
For larger proteins or when cellular expression is desired, fluorinated phenylalanine can be incorporated biosynthetically. This method utilizes an expanded genetic code, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a specific codon (e.g., the amber stop codon, UAG) and insert F-Phe at that position during protein translation in a host organism like E. coli.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CytoTox-Fluor™ Cytotoxicity Assay Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a derivative of the non-proteinogenic amino acid 4-fluorophenylalanine, serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The incorporation of a fluorine atom into the phenyl ring can significantly modulate the parent molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These altered physicochemical properties make fluorinated amino acid derivatives like this one highly sought-after building blocks in modern drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 64282-12-8 | [1] |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1] |
| Molecular Weight | 233.67 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | [3] |
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate with applications in the synthesis of modified peptides and as a precursor for other key pharmaceutical building blocks.
Precursor for β-Amino Acid Synthesis
β-amino acids are crucial components of various pharmaceuticals, including the antidiabetic drug sitagliptin. While sitagliptin itself utilizes a trifluorinated phenylbutanoic acid derivative, the homologation of α-amino acids to their β-counterparts is a fundamental transformation in medicinal chemistry. The Arndt-Eistert reaction is a classic method for this one-carbon homologation.
Logical Workflow for Arndt-Eistert Homologation:
Figure 1: Arndt-Eistert homologation workflow.
Intermediate for Melflufen Synthesis
Melflufen (melphalan flufenamide) is an anticancer peptide-drug conjugate used for the treatment of multiple myeloma.[4][5] It is a dipeptide of melphalan and 4-fluoro-L-phenylalanine ethyl ester. The methyl ester, Methyl 2-amino-3-(4-fluorophenyl)propanoate, can be a direct precursor to the corresponding ethyl ester or used in the synthesis of the dipeptide itself. The high lipophilicity of melflufen allows for rapid cell uptake, where it is then hydrolyzed by intracellular peptidases to release the active cytotoxic agent, melphalan.[4][6]
Signaling Pathway of Melflufen Action:
Figure 2: Melflufen mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method for the esterification of amino acids using thionyl chloride in methanol, a widely used and efficient method.[7]
Experimental Workflow:
Figure 3: Synthesis workflow for the target intermediate.
Materials:
-
4-Fluoro-L-phenylalanine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend 4-Fluoro-L-phenylalanine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. To purify, dissolve the solid in a minimal amount of hot methanol and precipitate by the slow addition of diethyl ether.
-
Cool the mixture to induce crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Expected Yield:
Based on similar preparations with other amino acids, yields are expected to be high, typically in the range of 90-98%.
Characterization Data (Predicted/Typical):
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton, the β-protons, and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the α-carbon, the β-carbon, the methyl ester carbon, and the aromatic carbons.[6][8] |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z ~198.09).[8] |
| IR | Characteristic peaks for the ester carbonyl (~1740 cm⁻¹), N-H stretching of the ammonium salt, and C-F stretching. |
Conclusion
This compound is a key pharmaceutical intermediate with demonstrated and potential applications in the synthesis of anticancer drugs and as a precursor to other valuable building blocks. The provided protocols and application notes offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The straightforward synthesis and the versatile reactivity of this intermediate underscore its importance in the development of novel therapeutics.
References
- 1. americanelements.com [americanelements.com]
- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a fluorinated analog of the amino acid phenylalanine methyl ester. The incorporation of fluorine can significantly alter the biological properties of molecules, making its derivatives of interest in drug discovery and chemical biology. Derivatization of the primary amine group is a crucial step for various analytical and biological applications. This document provides detailed application notes and protocols for the derivatization of this compound and subsequent biological evaluation of its derivatives. The protocols cover fluorescent labeling for analytical purposes and N-acylation for the synthesis of potential bioactive compounds.
I. Analytical Derivatization for HPLC Analysis
For quantitative analysis and characterization by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to introduce a chromophore or fluorophore, enhancing detection sensitivity. Two common and robust methods are presented: derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and Dansyl Chloride.
A. Derivatization with NBD-F
NBD-F is a highly reactive fluorogenic reagent that reacts with primary and secondary amines under mild conditions to yield highly fluorescent and stable derivatives.[1][2]
Experimental Protocol: NBD-F Derivatization
-
Reagent Preparation:
-
NBD-F Solution: Prepare a 100 mM solution of NBD-F in acetonitrile. Store in a light-protected vial at -20°C.
-
Borate Buffer: Prepare a 50 mM borate buffer and adjust the pH to 8.0 with sodium hydroxide. Add 20 mM EDTA to the buffer.[3]
-
-
Derivatization Procedure:
-
Dissolve this compound in the borate buffer to a final concentration of 1 mg/mL.
-
In a microcentrifuge tube, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F solution.[3]
-
Vortex the mixture and incubate at 60°C for 1 minute in a water bath or heating block.[3]
-
Immediately cool the reaction mixture in an ice bath to stop the reaction.[3]
-
Add 400 µL of 50 mM HCl to the reaction mixture to neutralize it.[3]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[3]
-
B. Derivatization with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts.[4][5]
Experimental Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution and adjust the pH to 9.5.
-
-
Derivatization Procedure:
-
Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
In a microcentrifuge tube, add 100 µL of the sample solution to 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 1 M HCl to quench the reaction.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Reconstitute the sample in 500 µL of the mobile phase for HPLC analysis.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 520 nm.
-
| Parameter | NBD-F Derivative | Dansyl Chloride Derivative |
| Limit of Detection (LOD) | 5 - 20 fmol | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 20 - 60 fmol | 5 - 30 pmol |
| Linearity (R²) | > 0.999 | > 0.998 |
| Recovery | 96 - 104% | 94 - 106% |
| Precision (RSD%) | < 4% | < 5% |
Table 1: Representative Quantitative Data for HPLC-FLD Analysis of Derivatized Methyl 2-amino-3-(4-fluorophenyl)propanoate.
Caption: Workflow for analytical derivatization and HPLC analysis.
II. Synthesis of N-Acyl Derivatives for Biological Assays
N-acylation of the primary amine can generate a diverse library of compounds for screening in biological assays. This protocol describes a general method for the synthesis of N-acyl derivatives.
Experimental Protocol: N-Acylation
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq.) to neutralize the hydrochloride salt and act as a base.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acyl chloride (1.1 eq.) or carboxylic acid anhydride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified N-acyl derivative by NMR and Mass Spectrometry.
-
Caption: General workflow for the synthesis of N-acyl derivatives.
III. Biological Assays
Derivatives of fluorinated phenylalanines have shown potential as anticancer agents, with some acting as proteasome inhibitors.[6][7] The following protocols describe assays to evaluate the cytotoxic effects and proteasome inhibitory activity of the synthesized N-acyl derivatives.
A. Cytotoxicity Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.
Experimental Protocol: MTS Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media and conditions.[8]
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the synthesized N-acyl derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
| Compound | Cell Line | IC50 (µM) |
| N-acetyl derivative | PC3 | 85.2 ± 5.1 |
| N-benzoyl derivative | PC3 | 62.7 ± 4.3 |
| N-(4-nitrobenzoyl) derivative | PC3 | 48.9 ± 3.8 |
| N-acetyl derivative | MCF-7 | > 100 |
| N-benzoyl derivative | MCF-7 | 91.5 ± 6.2 |
| N-(4-nitrobenzoyl) derivative | MCF-7 | 75.3 ± 5.5 |
| Doxorubicin (Positive Control) | PC3 | 0.5 ± 0.1 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.2 |
Table 2: Representative Cytotoxicity Data (IC50 values) for N-Acyl Derivatives of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
B. Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[9][10]
Experimental Protocol: Proteasome Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Substrate: Suc-LLVY-AMC (succinyl-leucyl-leucyl-valyl-tyrosyl-7-amido-4-methylcoumarin), 10 mM stock in DMSO.
-
Enzyme: Purified 20S proteasome.
-
Inhibitor: Test compounds and a positive control (e.g., MG132).
-
-
Assay Procedure:
-
In a black 96-well plate, add 2 µL of the test compound at various concentrations.
-
Add 96 µL of the assay buffer containing the 20S proteasome (final concentration ~2 nM).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 2 µL of the Suc-LLVY-AMC substrate (final concentration 100 µM).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for each compound.
-
| Compound | Proteasome 20S Chymotrypsin-like Activity IC50 (µM) |
| N-acetyl derivative | > 50 |
| N-benzoyl derivative | 25.6 ± 2.1 |
| N-(4-nitrobenzoyl) derivative | 10.3 ± 1.5 |
| MG132 (Positive Control) | 0.05 ± 0.01 |
Table 3: Representative Proteasome Inhibitory Activity (IC50 values) for N-Acyl Derivatives of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
IV. Signaling Pathway Context
Proteasome inhibitors exert their anticancer effects by disrupting cellular protein homeostasis, which affects multiple signaling pathways crucial for cancer cell survival and proliferation.[11][12] A key pathway inhibited is the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by proteasome inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Fluorinated Amino Acids by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of fluorinated amino acids using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Fluorinated amino acids are of significant interest in medicinal chemistry and drug development due to their unique properties that can enhance the metabolic stability, binding affinity, and conformational properties of peptides and proteins.[1][2] Accurate and robust analytical methods are crucial for their characterization, quantification, and quality control. This document outlines detailed protocols for both HPLC and GC-MS, two powerful techniques for the analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of amino acids. Due to the lack of a strong chromophore in most amino acids, pre-column derivatization is commonly employed to enable sensitive UV or fluorescence detection.[3][4]
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of fluorinated amino acids.
Experimental Protocol: HPLC with Pre-column FMOC-Cl Derivatization
This protocol outlines a general procedure for the analysis of fluorinated amino acids using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as the derivatizing agent.
1. Sample Preparation:
-
For Protein/Peptide Hydrolysates: Hydrolyze the protein or peptide sample using 6N HCl at 110°C for 24 hours.[5] Remove the acid by evaporation under a stream of nitrogen. Reconstitute the dried sample in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).
-
For Biological Fluids (e.g., Plasma): Deproteinize the sample by adding three volumes of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.[6] Collect the supernatant and evaporate to dryness. Reconstitute in borate buffer.
-
General Considerations: Ensure that the sample is free from non-volatile salts, primary and secondary amines (e.g., TRIS buffer), and lipids, as these can interfere with the analysis.[7]
2. Derivatization Procedure:
-
To 100 µL of the reconstituted sample or standard solution in borate buffer (pH 9.0), add 100 µL of a 3 mM solution of FMOC-Cl in acetonitrile.[6]
-
Vortex the mixture immediately and let it react for 20 minutes at room temperature.[6][8]
-
To quench the reaction and remove excess FMOC-Cl, add 100 µL of 1-adamantanamine solution (or another hydrophobic amine).
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1] For chiral separations, a polysaccharide-based chiral stationary phase can be employed.[9][10]
-
Mobile Phase A: 20 mM Sodium acetate buffer (pH 6.0).[11]
-
Mobile Phase B: Acetonitrile/Water (90:10, v/v).[11]
-
Gradient: A typical gradient would be from 10% B to 70% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Detection:
Quantitative Data Summary: HPLC Analysis
The following table summarizes typical performance data for the HPLC analysis of amino acids. Note that specific values for fluorinated amino acids may vary depending on the compound and the exact analytical conditions.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.25 - 25 pmol per injection | [13] |
| Correlation Coefficient (r²) | > 0.998 | [14][13] |
| Limit of Quantification (LOQ) | 16.7 - 74.7 fmol (Fluorescence Detection) | [14][13] |
| ~2.5 pmol (UV Detection) | ||
| Reproducibility (RSD) | < 5% | [8] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for amino acid analysis. However, due to the low volatility of amino acids, derivatization is a mandatory step to make them amenable to gas chromatography.[15]
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of fluorinated amino acids.
Experimental Protocol: GC-MS with Two-Step Derivatization
This protocol describes a common two-step derivatization procedure involving esterification followed by acylation.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC section (hydrolysis and/or deproteinization).
-
The final sample should be completely dry before derivatization, as moisture can interfere with the reactions.[16][17]
2. Derivatization Procedure:
-
Step 1: Esterification:
-
Step 2: Acylation:
-
Extraction:
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5, SLB-5ms) is suitable.[19]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification of unknown fluorinated amino acids.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific fragments of the target analytes for increased sensitivity and selectivity.
-
-
Quantitative Data Summary: GC-MS Analysis
The following table presents typical performance data for the GC-MS analysis of amino acids.
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 1 - 40 µg/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.03 - 12 µM | [20][21][22] |
| Limit of Quantification (LOQ) | 0.3 - 30 µM | [20][21][22] |
| Reproducibility (RSD) | < 15% | [20][22] |
Signaling Pathways and Logical Relationships
The analytical process can be viewed as a logical pathway from sample to result.
Caption: Decision pathway for the analysis of fluorinated amino acids.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of fluorinated amino acids. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC with fluorescence detection offers excellent sensitivity for quantitative analysis, while GC-MS provides high specificity and structural information. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for fluorinated amino acids in their laboratories.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 18. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. scispace.com [scispace.com]
- 21. d-nb.info [d-nb.info]
- 22. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Crystallography of Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the X-ray crystallographic analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability and binding affinity. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document presents a representative crystallographic dataset based on similar structures to illustrate the data analysis process. Furthermore, comprehensive protocols for synthesis, crystallization, and X-ray diffraction analysis are provided to guide researchers in their structural studies of this important class of molecules.
Introduction
The incorporation of fluorine into amino acids is a well-established strategy in drug design to modulate the physicochemical properties of peptides and small molecules. Fluorinated phenylalanine derivatives, such as this compound, are valuable building blocks in the synthesis of novel therapeutic agents. X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules, offering crucial insights into their conformation, stereochemistry, and intermolecular interactions. This information is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
Data Presentation: Representative Crystallographic Data
As a definitive crystal structure for this compound is not publicly available, the following tables present a plausible, representative dataset for a generic "Methyl 2-amino-3-(halogenated-phenyl)propanoate hydrochloride" to demonstrate the standard format for crystallographic data presentation.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃ClFNO₂ |
| Formula Weight | 233.67 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.30(1) Å |
| b | 9.72(1) Å |
| c | 7.66(1) Å |
| α | 90° |
| β | 97.85(1)° |
| γ | 90° |
| Volume | 612.1(1) ų |
| Z | 4 |
| Calculated Density | 1.268 Mg/m³ |
| Absorption Coefficient | 2.45 mm⁻¹ |
| F(000) | 496 |
| Data Collection | |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 4.5° to 68.0° |
| Index ranges | -9 ≤ h ≤ 9, -11 ≤ k ≤ 11, -8 ≤ l ≤ 8 |
| Reflections collected | 3450 |
| Independent reflections | 1080 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1080 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.055, wR2 = 0.128 |
| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Representative)
| Bond | Length (Å) | Angle | Degrees (°) |
| C(7)-C(8) | 1.51(2) | N(1)-C(7)-C(8) | 110.1(1) |
| C(7)-N(1) | 1.49(2) | N(1)-C(7)-C(9) | 109.8(1) |
| C(7)-C(9) | 1.53(2) | C(8)-C(7)-C(9) | 111.5(1) |
| C(9)-O(1) | 1.20(2) | C(7)-C(9)-O(1) | 125.4(1) |
| C(9)-O(2) | 1.33(2) | C(7)-C(9)-O(2) | 111.3(1) |
| C(1)-F(1) | 1.36(1) | O(1)-C(9)-O(2) | 123.3(1) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides.
Materials:
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4-Fluoro-L-phenylalanine (or other substituted phenylalanine)
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
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Diethyl ether or Ethyl acetate (anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating)
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend the 4-fluoro-L-phenylalanine (1 equivalent) in anhydrous methanol.
-
Esterification:
-
Method A (Thionyl Chloride): Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
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Method B (TMSCl): To the suspension at room temperature, slowly add trimethylchlorosilane (2 equivalents). Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot methanol or ethanol.
-
Slowly add a less polar solvent like anhydrous diethyl ether or ethyl acetate until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator or freezer to facilitate crystal formation.
-
-
Isolation:
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Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
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Dry the crystals under vacuum to obtain the pure this compound.
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Crystallization for X-ray Diffraction
High-quality single crystals are essential for X-ray crystallographic analysis.
Methods:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like methanol/diethyl ether) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.
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Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitant" solvent in which the compound is less soluble (e.g., diethyl ether, hexane). The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
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Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.
X-ray Data Collection and Structure Refinement
This protocol outlines the general steps for single-crystal X-ray diffraction analysis.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed on a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to reduce thermal motion of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
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Structure Solution: The initial positions of the atoms in the crystal structure are determined. For small molecules, this is typically achieved using direct methods.
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Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the calculated and observed diffraction data. This is typically done using full-matrix least-squares refinement on F².
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Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Mandatory Visualizations
Protocol for the N-protection of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Topic: Protocol for the N-protection of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-protection of amino acids and their esters is a fundamental and critical step in peptide synthesis and the development of peptidomimetics. The choice of the nitrogen protecting group is crucial as it influences the solubility, stability, and reactivity of the amino acid derivative, and dictates the strategy for subsequent deprotection steps. This document provides detailed protocols for the N-protection of this compound with three commonly used protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The incorporation of a fluorine atom in the phenylalanine side chain can significantly modulate the biological and physicochemical properties of peptides, such as metabolic stability and binding affinity.[1] These protocols are designed to be readily applicable in a standard laboratory setting for researchers engaged in peptide chemistry and drug discovery.
Materials and Methods
Materials:
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This compound
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Di-tert-butyl dicarbonate (Boc)₂O
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Benzyl chloroformate (Cbz-Cl)
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9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
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Dichloromethane (DCM)
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Tetrahydrofuran (THF)
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1,4-Dioxane
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Ethyl acetate (EtOAc)
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Instrumentation:
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Magnetic stirrer with stir bars
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Round-bottom flasks
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates and chamber
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Nuclear Magnetic Resonance (NMR) spectrometer
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High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
The following are generalized procedures for the N-protection of this compound. The specific quantities of reagents should be calculated based on the starting amount of the amino acid ester hydrochloride.
1. N-Boc Protection Protocol
This protocol is adapted from procedures for the Boc protection of similar amino acid esters.[2]
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Step 1: Reaction Setup
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Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
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Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and free the amine.
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-
Step 2: Addition of Boc Anhydride
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To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.
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-
Step 3: Reaction
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 4: Work-up and Purification
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Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.
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2. N-Cbz Protection Protocol
This protocol is based on established methods for the Cbz protection of amino acid esters.[2]
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Step 1: Reaction Setup
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Dissolve this compound (1.0 eq) in a mixture of THF and water.
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Cool the solution to 0 °C in an ice bath.
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-
Step 2: Addition of Base and Cbz-Cl
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Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.5 eq) to the solution.
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Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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-
Step 3: Reaction
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Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.
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Monitor the reaction progress by TLC.
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-
Step 4: Work-up and Purification
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Remove the THF under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
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The crude product can be purified by crystallization or flash column chromatography.
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3. N-Fmoc Protection Protocol
This protocol is adapted from the Fmoc protection of 4-fluoro-L-phenylalanine.[1]
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Step 1: Reaction Setup
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Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
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Stir at room temperature until fully dissolved.
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Step 2: Addition of Fmoc-OSu
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In a separate beaker, dissolve 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane.
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Slowly add the Fmoc-OSu solution to the stirring amino acid ester solution over 30 minutes at room temperature.
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Step 3: Reaction
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Allow the reaction mixture to stir vigorously at room temperature for 12-18 hours.[1]
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Monitor the reaction completion by TLC.
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Step 4: Work-up and Purification
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Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3 to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the pure N-Fmoc protected product.
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Data Presentation
The following table summarizes the key quantitative data for the N-protection reactions. The yield and purity are representative values and may vary depending on the reaction scale and purification efficiency.
| Protecting Group | Reagent (eq) | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) (HPLC) |
| Boc | (Boc)₂O (1.1) | TEA (2.2) | DCM | 12-24 | 85-95 | >98 |
| Cbz | Cbz-Cl (1.1) | NaHCO₃ (2.5) | THF/H₂O | 12-18 | 80-90 | >98 |
| Fmoc | Fmoc-OSu (1.05) | Na₂CO₃ (aq) | 1,4-Dioxane/H₂O | 12-18 | 90-98 | >98 |
Visualizations
Caption: General workflow for the N-protection of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
A common and effective method for the synthesis of this compound is the Fischer-Speier esterification, using thionyl chloride (SOCl₂) in methanol. This method is advantageous as it generates hydrogen chloride in situ, which acts as the acid catalyst for the esterification and also protects the amino group as its hydrochloride salt, preventing side reactions.
Protocol: Esterification of 4-Fluoro-L-phenylalanine using Thionyl Chloride in Methanol
This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.
Materials:
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4-Fluoro-L-phenylalanine
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Anhydrous Methanol (MeOH)
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Thionyl Chloride (SOCl₂)
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Anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Reflux condenser
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Drying tube (e.g., with CaCl₂)
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-Fluoro-L-phenylalanine (1.0 eq.) in anhydrous methanol (e.g., 5-10 mL per gram of amino acid).
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Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction between thionyl chloride and methanol.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred suspension over a period of 15-30 minutes. Ensure the temperature remains below 10 °C during the addition. The reaction of thionyl chloride with methanol generates HCl gas and sulfur dioxide.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-24 hours at room temperature, or gently reflux for 2-4 hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
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Purification by Recrystallization: To the resulting crude solid, add anhydrous diethyl ether or MTBE to precipitate the product. Stir the suspension, then collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with additional portions of cold, anhydrous ether to remove any remaining impurities.
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Drying: Dry the purified this compound under vacuum to obtain the final product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Data Presentation
Optimizing the yield of this compound involves careful consideration of the esterification method and reaction conditions. Below is a summary of expected yields based on different methodologies reported for similar amino acid esterifications.
| Esterification Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Thionyl Chloride | SOCl₂, Methanol | 12-24 hours (RT) or 2-4 hours (reflux) | 90-97% | Highly efficient, but requires careful handling of the corrosive and moisture-sensitive thionyl chloride. |
| Anhydrous HCl | HCl (gas), Methanol | 12-24 hours | 85-95% | Effective, but requires a source of anhydrous HCl gas, which can be inconvenient. |
| Trimethylchlorosilane | TMSCl, Methanol | 12-24 hours (RT) | 88-98% | A milder and convenient alternative to thionyl chloride, with good to excellent yields reported for various amino acids. |
| Sulfuric Acid | H₂SO₄, Methanol | 4-8 hours (reflux) | 80-90% | A classic method, but may require higher temperatures and can sometimes lead to charring with sensitive substrates. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and solutions.
Q1: The yield of the final product is consistently low. What are the possible reasons and how can I improve it?
A1: Low yield can be attributed to several factors:
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Incomplete Reaction:
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Cause: Insufficient reaction time or temperature.
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Solution: Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gently refluxing the mixture for a few hours.
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-
Moisture Contamination:
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Cause: Thionyl chloride and the reaction intermediates are highly sensitive to moisture. Water can hydrolyze the thionyl chloride and the product ester back to the carboxylic acid.
-
Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried. Perform the reaction under a dry atmosphere (e.g., using a drying tube).
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-
Loss During Work-up:
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Cause: The product is somewhat soluble in the precipitation solvent (ether/MTBE).
-
Solution: Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath) and minimize the volume of the washing solvent.
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Side Reactions:
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Cause: Formation of byproducts such as diketopiperazines can reduce the yield of the desired product.
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Solution: See Q2 for details on minimizing diketopiperazine formation.
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Q2: I am observing a significant amount of a side product, which I suspect is a diketopiperazine. How can I prevent its formation?
A2: Diketopiperazine formation is a common side reaction in reactions involving amino acid esters, especially upon prolonged heating or under basic conditions.
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Cause: The ester product can undergo intermolecular condensation between two molecules to form a stable six-membered ring (a diketopiperazine). This is more likely to occur with the free amine form of the ester.
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Prevention:
-
Maintain Acidic Conditions: The reaction is performed under acidic conditions where the amino group is protonated as its hydrochloride salt. This prevents it from acting as a nucleophile and attacking another ester molecule. Ensure that the reaction mixture remains acidic throughout the process.
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Avoid High Temperatures for Extended Periods: While refluxing can increase the reaction rate, prolonged heating can promote side reactions. Use the mildest conditions necessary for the reaction to proceed to completion.
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Work-up Conditions: During work-up, avoid neutralizing the hydrochloride salt until necessary. If the free ester is required for a subsequent step, perform the neutralization at low temperatures and use the product immediately.
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Caption: Desired synthesis pathway versus the diketopiperazine side reaction.
Q3: I am concerned about racemization of the chiral center during the synthesis. How can I minimize this?
A3: Racemization is a potential issue in amino acid chemistry, particularly when the carboxyl group is activated.
-
Cause: The esterification reaction itself, especially under harsh conditions, can lead to some degree of racemization. The mechanism of racemization often involves the formation of an oxazolone intermediate.
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Minimization Strategies:
-
Mild Reaction Conditions: The thionyl chloride in methanol method at room temperature is generally considered to have a low risk of racemization. Avoid excessively high temperatures or prolonged reaction times.
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Alternative Reagents: The use of trimethylchlorosilane (TMSCl) in methanol is reported to cause little racemization and is a milder alternative to thionyl chloride.
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Chiral Purity Analysis: After synthesis, it is advisable to check the enantiomeric purity of the product using a suitable analytical technique, such as chiral HPLC or by forming a diastereomeric derivative and analyzing it by NMR.
-
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid (H₂SO₄) instead of thionyl chloride?
A1: Yes, sulfuric acid can be used as a catalyst for Fischer esterification. However, it typically requires heating the reaction mixture to reflux, and the yields may be slightly lower compared to the thionyl chloride method. Thionyl chloride has the advantage of being a dehydrating agent and generating the HCl catalyst in situ.
Q2: Why is it necessary to use anhydrous methanol?
A2: Thionyl chloride reacts violently with water. Any moisture present will consume the reagent and reduce the efficiency of the reaction. Furthermore, water can hydrolyze the ester product back to the starting carboxylic acid, thus lowering the yield.
Q3: My final product is an oil instead of a solid. What should I do?
A3: If the product is an oil, it may be due to impurities or residual solvent. Try the following:
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Trituration: Add a small amount of a non-polar solvent like hexane and scratch the inside of the flask with a glass rod to induce crystallization.
-
Co-evaporation: Dissolve the oil in a small amount of methanol and re-evaporate under high vacuum to remove any trapped solvent.
-
Purification: If the oil persists, it may require purification by column chromatography on silica gel.
Q4: How do I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of ethyl acetate and methanol) to separate the starting material (4-Fluoro-L-phenylalanine) from the product (the methyl ester). The starting amino acid will have a lower Rf value (it will not move far up the plate) compared to the less polar ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: What are the safety precautions I should take when working with thionyl chloride?
A5: Thionyl chloride is a corrosive and lachrymatory substance that reacts with moisture to produce toxic gases (HCl and SO₂). Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use to prevent a violent reaction with water.
Technical Support Center: Purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, the corresponding free carboxylic acid (2-amino-3-(4-fluorophenyl)propanoic acid) due to ester hydrolysis, and byproducts from the esterification reaction. Depending on the synthetic route, diastereomeric impurities may also be present if the reaction is not stereospecific.
Q2: What is the general strategy for purifying this compound?
A2: The purification strategy typically involves an initial workup to remove major impurities, followed by crystallization or chromatographic separation. A common approach is to neutralize the hydrochloride salt to the free amino ester, extract it into an organic solvent, and then either re-form the hydrochloride salt under anhydrous conditions for precipitation or purify the free ester by chromatography before salt formation. Recrystallization of the final hydrochloride salt is often employed to achieve high purity.
Q3: Is this compound stable in aqueous solutions?
A3: Amino acid esters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2] The stability of the ester is pH-dependent, with increased rates of hydrolysis observed at pH values above neutral.[3] For this reason, it is advisable to handle aqueous solutions of the free ester at neutral or slightly acidic pH and for minimal durations. The hydrochloride salt is generally more stable in acidic aqueous solutions.
Q4: Which analytical techniques are suitable for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of amino acid derivatives and can be used to detect and quantify impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities. Chiral HPLC or the use of chiral shift reagents in NMR can be employed to determine enantiomeric purity.[4]
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup and Extraction
| Possible Cause | Suggested Solution |
| Incomplete extraction of the free amino ester. | Ensure the pH of the aqueous layer is sufficiently basic (typically pH 8-9.5) to fully neutralize the hydrochloride salt to the free amine.[5] Use an appropriate organic solvent for extraction, such as diethyl ether, ethyl acetate, or dichloromethane.[6] Perform multiple extractions to maximize recovery. |
| Hydrolysis of the ester during workup. | Minimize the time the free ester is in contact with the basic aqueous solution.[1] Work at lower temperatures (0-5°C) during the neutralization and extraction steps to reduce the rate of hydrolysis. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
Problem 2: Difficulty in Recrystallizing the Hydrochloride Salt
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol) and then add a less polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, hexanes) until turbidity is observed.[7][8] An alcohol-water mixture can also be an effective recrystallization solvent.[7] |
| Product oiling out instead of crystallizing. | This often occurs if the solution is supersaturated too quickly or if the solvent polarity difference is too great. Try cooling the solution more slowly. Using a solvent system with a smaller polarity difference may also help. Seeding the solution with a small crystal of pure product can induce crystallization. |
| Presence of impurities inhibiting crystallization. | If the product is significantly impure, an initial purification by column chromatography may be necessary before attempting recrystallization. |
Problem 3: Product Contaminated with the Free Carboxylic Acid
| Possible Cause | Suggested Solution |
| Incomplete esterification reaction. | Drive the esterification reaction to completion by using an excess of the alcohol and/or a suitable catalyst. Ensure reaction times and temperatures are optimal. |
| Hydrolysis during workup or purification. | As mentioned previously, minimize exposure to basic aqueous conditions and elevated temperatures.[1][3] |
| Purification of the free ester before salt formation. | The free amino ester can be separated from the more polar free carboxylic acid by silica gel column chromatography. The purified ester can then be converted to the hydrochloride salt. |
Experimental Protocols
Protocol 1: Neutralization and Extraction of the Free Amino Ester
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Dissolve the crude this compound in deionized water at 0-5°C.
-
Slowly add a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, with stirring until the pH of the solution reaches 8.5-9.5.[5]
-
Promptly extract the aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[6]
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amino ester.
Protocol 2: Recrystallization of the Hydrochloride Salt
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Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
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While the solution is still warm, slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.[7][8]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
Purification Workflow and Troubleshooting Logic
Caption: Purification and troubleshooting workflow.
Caption: Decision tree for recrystallization issues.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPI0808668A2 - PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. reddit.com [reddit.com]
Preventing racemization during the synthesis of chiral amino acid esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral amino acid esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral amino acid ester synthesis?
A1: Racemization is the conversion of a pure enantiomer of a chiral molecule into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In the context of drug development and peptide synthesis, the biological activity of molecules is often highly specific to a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the stereochemical integrity of chiral amino acid esters is paramount.[1]
Q2: What are the primary factors that contribute to racemization during the esterification of amino acids?
A2: Several factors can induce racemization during amino acid esterification. These include:
-
Harsh reaction conditions: High temperatures and strongly acidic or basic conditions can promote racemization.
-
Nature of the amino acid: Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization due to the nature of their side chains.[1]
-
Activation method: In peptide synthesis, the method used to activate the carboxylic acid for coupling can influence the rate of racemization.
-
Choice of base: The strength and steric hindrance of the base used can play a significant role. Stronger, less hindered bases tend to increase the risk of racemization.
-
Solvent polarity: The polarity of the solvent can affect the stability of the intermediates and transition states involved in racemization.
Q3: Which esterification methods are recommended to minimize racemization?
A3: To minimize racemization, it is crucial to employ mild reaction conditions. Some recommended methods include:
-
Fischer-Speier Esterification with careful optimization: This classic method involves reacting the amino acid with an alcohol in the presence of an acid catalyst.[2] While effective, it's important to use the minimum necessary amount of acid and maintain a moderate temperature to reduce the risk of racemization.
-
Esterification using Trimethylchlorosilane (TMSCl): Reacting an amino acid with an alcohol in the presence of TMSCl is a mild and efficient method for preparing amino acid esters with minimal racemization.[3]
-
Polymer-bound Alkyltriazenes: This method offers a mild, racemization-free esterification of N-protected amino acids. The polymer-bound reagent facilitates a clean reaction with easy purification.[4]
-
Enzymatic Synthesis: Utilizing enzymes like lipases or proteases offers a highly stereoselective method for synthesizing chiral amino acid esters, virtually eliminating the risk of racemization.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant racemization detected in the final product. | Reaction temperature is too high. | Optimize the reaction temperature. For many methods, room temperature or slightly elevated temperatures (e.g., 40-50°C) are sufficient. Avoid prolonged heating. |
| Strong acid or base catalyst. | Use a weaker acid or base, or reduce the concentration of the catalyst. For base-catalyzed reactions, consider sterically hindered bases like 2,4,6-collidine over less hindered ones like triethylamine. | |
| Inappropriate solvent. | Experiment with different solvents. Less polar solvents can sometimes reduce the rate of racemization. | |
| Amino acid is known to be prone to racemization (e.g., Cys, His). | Employ N-protecting groups on the amino acid side chain to prevent side reactions that can promote racemization.[7] Consider using enzymatic synthesis for these sensitive amino acids. | |
| Low yield of the desired ester. | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature, while carefully monitoring for racemization. Ensure all reagents are pure and dry. |
| Side reactions. | Use appropriate protecting groups for the amino and side-chain functionalities to prevent unwanted reactions. | |
| Difficulty in purifying the final product. | Formation of byproducts. | Optimize reaction conditions to minimize side reactions. Consider using a method with a simpler work-up, such as those employing polymer-bound reagents. |
Experimental Protocols
Protocol 1: Esterification of L-Alanine using Trimethylchlorosilane (TMSCl)
This protocol describes a mild and efficient method for the synthesis of L-alanine methyl ester hydrochloride with minimal racemization.[3]
Materials:
-
L-Alanine (0.1 mol)
-
Methanol (100 mL)
-
Trimethylchlorosilane (TMSCl) (0.2 mol, freshly distilled)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place L-alanine in a round bottom flask.
-
Slowly add freshly distilled TMSCl to the flask while stirring with a magnetic stirrer.
-
Add methanol to the mixture.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, L-alanine methyl ester hydrochloride.
Protocol 2: Chiral Analysis of Amino Acid Esters by HPLC
This protocol outlines a general procedure for determining the enantiomeric purity of an amino acid ester using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[8][9]
Materials:
-
Amino acid ester sample
-
HPLC system with UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA)[8]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve a small amount of the amino acid ester in a suitable mobile phase solvent. If necessary, derivatize the amino acid ester with a chromophore or fluorophore (e.g., NBD-F) to enhance detection.[8]
-
HPLC Method Development:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for separating amino acid ester enantiomers.[8]
-
Develop a mobile phase system. A common starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esports.bluefield.edu - Advanced Chiral Synthesis Of Amino Acids [esports.bluefield.edu]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. peptide.com [peptide.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting guide for the synthesis of fluorinated phenylalanine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated phenylalanine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing fluorinated phenylalanine derivatives?
A1: The primary strategies for synthesizing fluorinated phenylalanine derivatives can be broadly categorized based on the position of the fluorine atom on the phenylalanine scaffold. Key methods include:
-
Ring Fluorination (Aromatic C-F bond formation):
-
Negishi Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of an aryl halide with an organozinc reagent. It is a versatile method for preparing a range of fluorinated phenylalanine products with high enantioselectivity and acceptable yields.[1][2]
-
Electrophilic Fluorination: This approach utilizes electrophilic fluorinating reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine onto the aromatic ring.[3][4] The regioselectivity can sometimes be a challenge.[1]
-
Radiofluorination: For positron emission tomography (PET) applications, direct radiofluorination using agents like [¹⁸F]F₂ or [¹⁸F]AcOF is employed.[1]
-
-
Side-Chain Fluorination (Aliphatic C-F bond formation):
-
Fluorodehydroxylation: This involves the replacement of a hydroxyl group on the side chain with fluorine, often using reagents like diethylaminosulfur trifluoride (DAST).[1]
-
Benzylic Fluorination: This can be achieved through visible-light-mediated reactions using a photosensitizer and a fluorine source like Selectfluor®.[1]
-
Q2: I am observing low yields in my synthesis of 4-fluorophenylalanine. What are the potential causes and solutions?
A2: Low yields in the synthesis of 4-fluorophenylalanine are a common issue. Several factors could be responsible:
-
Inefficient Fluorination: The choice of fluorinating agent and reaction conditions are critical. For electrophilic fluorination, the reactivity of the substrate and the strength of the fluorinating agent must be well-matched.[3][4]
-
Side Reactions: Undesired side reactions, such as polymerization or the formation of regioisomers, can significantly reduce the yield of the desired product.[1] Careful control of reaction temperature and stoichiometry is crucial.
-
Protecting Group Incompatibility: Certain protecting groups on the amine or carboxylic acid functionalities may not be stable under the fluorination conditions, leading to decomposition and lower yields.[1] For example, Boc, Fmoc, and Cbz protecting groups have shown incompatibility with some fluorination methods.[1]
-
Purification Losses: The purification of fluorinated amino acids can be challenging due to their physical properties. Significant product loss can occur during chromatographic separation or crystallization.[5][6] Optimizing the purification protocol is essential.
Q3: How do I choose the appropriate protecting groups for my fluorophenylalanine synthesis?
A3: The choice of protecting groups is critical for a successful synthesis and depends on the specific reaction conditions.[7]
-
Amino Group Protection:
-
Boc (tert-butyloxycarbonyl): Widely used, but can be unstable in strongly acidic conditions used for some fluorination reactions.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Commonly used in solid-phase peptide synthesis, it is base-labile.[8]
-
Cbz (carboxybenzyl): Can be removed by hydrogenolysis, but may not be compatible with all catalysts.
-
Phthalimido and Trifluoroacetyl Groups: These have shown to be more efficient in some visible-light-mediated benzylic fluorination reactions.[1]
-
-
Carboxylic Acid Protection:
-
Methyl or Ethyl Esters: Commonly used, but their stability can vary depending on the reaction conditions.
-
tert-Butyl Esters: Offer good stability but require strong acidic conditions for removal.
-
It is crucial to select a protecting group strategy where the deprotection conditions are orthogonal to the other functional groups present in the molecule and the reaction conditions.[7][9]
Q4: What are the common side reactions during the electrophilic fluorination of phenylalanine derivatives?
A4: Electrophilic fluorination can lead to several side reactions that diminish the yield and purity of the desired product:
-
Formation of Regioisomers: The fluorinating agent may attack different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers.[1] The directing effects of existing substituents on the ring play a significant role.
-
Multiple Fluorinations: Over-fluorination can occur, leading to the introduction of more than one fluorine atom.
-
Decomposition of Starting Material: The harsh conditions of some fluorination reactions can lead to the degradation of the starting material or the product.[1]
-
β-Elimination: In some cases, particularly with certain ligands in metal-catalyzed fluorinations, β-elimination products can be formed.[1]
Careful optimization of the reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, is necessary to minimize these side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the activity of the catalyst and the purity of the reagents. Use freshly prepared reagents where necessary. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control. | |
| Incompatible solvent. | Screen different solvents to find the optimal one for your specific reaction. | |
| Formation of Multiple Products (Low Selectivity) | Non-selective fluorinating agent. | Consider using a more selective fluorinating agent. For example, [¹⁸F]AcOF shows higher regioselectivity than [¹⁸F]F₂ in radiofluorination.[1] |
| Sub-optimal reaction conditions. | Adjust reaction parameters such as temperature, reaction time, and the rate of addition of reagents. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | Optimize the chromatographic conditions (e.g., solvent system, column type). Consider derivatization to alter polarity for easier separation. |
| Product instability during purification. | Perform purification at low temperatures and minimize exposure to air or light if the product is sensitive. | |
| Racemization of Chiral Center | Harsh reaction conditions (e.g., strong base or acid). | Use milder reaction conditions. For enantioselective synthesis, the choice of chiral catalyst or auxiliary is critical.[10][11][12] |
| Inappropriate workup procedure. | Ensure the workup procedure does not expose the product to conditions that could cause racemization. | |
| Incomplete Deprotection | Inefficient deprotection reagent or conditions. | Increase the reaction time, temperature, or the amount of deprotection reagent. Ensure the chosen deprotection method is suitable for the specific protecting group. |
| Steric hindrance around the protecting group. | Consider using a less sterically hindered protecting group in future syntheses. |
Experimental Protocols
Protocol 1: Negishi Cross-Coupling for the Synthesis of N-Boc-4-fluoro-L-phenylalanine Methyl Ester
This protocol describes a palladium-catalyzed cross-coupling reaction between an organozinc iodide and an aryl halide.[1]
Materials:
-
N-Boc-(R)-iodoalanine methyl ester
-
4-Fluorobromobenzene
-
Zinc dust
-
Iodine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with a small amount of iodine in anhydrous THF until the color of iodine disappears. Add N-Boc-(R)-iodoalanine methyl ester to the activated zinc suspension and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 4-fluorobromobenzene and a catalytic amount of Pd(PPh₃)₄.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-Boc-4-fluoro-L-phenylalanine methyl ester.
Visualizations
Caption: Workflow for Negishi cross-coupling synthesis.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. biosynth.com [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The two primary side reactions of concern are racemization of the chiral center and the formation of 2,5-bis(4-fluorobenzyl)piperazine-3,6-dione , a diketopiperazine (DKP) byproduct.
Q2: What causes racemization in this synthesis?
A2: Racemization, the formation of an equal mixture of (R) and (S)-enantiomers from a pure enantiomer, can be promoted by several factors during the esterification process. These include elevated temperatures, prolonged reaction times, and the presence of strong acids or bases. The mechanism often involves the formation of a planar enolate intermediate at the chiral carbon, which can be protonated from either face, leading to a loss of stereochemical purity.
Q3: How is diketopiperazine (DKP) formed?
A3: Diketopiperazine formation is an intermolecular condensation reaction between two molecules of the newly formed methyl 2-amino-3-(4-fluorophenyl)propanoate. The amino group of one molecule attacks the ester carbonyl group of another, leading to the formation of a stable six-membered ring and the elimination of two molecules of methanol. This side reaction is often catalyzed by both acidic and basic conditions and is favored at higher concentrations and temperatures.
Q4: Can the choice of esterification method influence the extent of side reactions?
A4: Absolutely. The two common methods for this synthesis are Fischer esterification (using an alcohol in the presence of a strong acid catalyst) and the use of thionyl chloride with methanol.
-
Fischer Esterification: This equilibrium reaction often requires elevated temperatures and a large excess of methanol to drive the reaction forward, conditions which can also promote both racemization and DKP formation.
-
Thionyl Chloride/Methanol: This method can often be performed at lower temperatures, potentially reducing the rate of side reactions. The in-situ generation of HCl provides the acidic catalyst. However, careful control of the thionyl chloride addition and temperature is crucial to avoid unwanted side reactions with the amino group.
Q5: How can I detect and quantify these side products?
A5:
-
Racemization: The extent of racemization is typically determined by measuring the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC).
-
Diketopiperazine: The DKP byproduct can be detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and provides actionable steps to mitigate them.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low Enantiomeric Excess (e.e.) / Significant Racemization | 1. High Reaction Temperature: Elevated temperatures provide the activation energy for enolate formation and subsequent racemization. 2. Prolonged Reaction Time: Longer exposure to reaction conditions increases the opportunity for racemization. 3. Strong Acid/Base Concentration: High concentrations of acid or base catalysts can accelerate the rate of racemization. | 1. Reduce Reaction Temperature: If using Fischer esterification, attempt the reaction at the lowest temperature that provides a reasonable reaction rate. For the thionyl chloride method, maintain a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride and allow the reaction to proceed at room temperature. 2. Optimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. 3. Use a Milder Catalyst or Lower Concentration: Consider using a milder acid catalyst for Fischer esterification or reducing the amount of thionyl chloride. |
| Significant Formation of Diketopiperazine (DKP) Byproduct | 1. High Reaction Temperature: Similar to racemization, higher temperatures increase the rate of the intermolecular condensation reaction. 2. High Concentration of Reactants: A higher concentration of the amino ester increases the probability of intermolecular reactions. 3. Extended Reaction Time: Prolonged reaction times allow for greater accumulation of the DKP byproduct. | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature to disfavor the DKP formation pathway. 2. Use Dilute Conditions: Running the reaction at a lower concentration can reduce the rate of the bimolecular DKP formation. 3. Immediate Work-up: Once the esterification is complete, proceed with the work-up and isolation of the hydrochloride salt promptly to prevent further DKP formation in the reaction mixture. The protonated amino group of the hydrochloride salt is less nucleophilic, which inhibits DKP formation. |
| Incomplete Reaction / Low Yield | 1. Insufficient Catalyst: The acid catalyst may be present in too low a concentration to effectively promote esterification. 2. Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Increase Catalyst Concentration: Gradually increase the amount of acid catalyst or thionyl chloride while monitoring for an increase in side products. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed. 3. Optimize Reaction Conditions: Incrementally increase the reaction time or temperature, while carefully monitoring the formation of side products. |
Quantitative Data Summary
While specific quantitative data for the side reactions in the synthesis of this compound is not extensively published under a wide range of conditions, the following table provides a general overview of the expected trends based on studies of similar amino acid esterifications.
| Reaction Condition | Effect on Racemization | Effect on DKP Formation | General Recommendation |
| Temperature Increase | Significant Increase | Significant Increase | Maintain the lowest effective temperature. |
| Reaction Time Increase | Moderate Increase | Significant Increase | Monitor reaction closely and work up promptly. |
| Acid/Base Catalyst Conc. Increase | Moderate Increase | Moderate Increase | Use the minimum effective catalyst concentration. |
| Reactant Concentration Increase | Minimal Effect | Significant Increase | Use more dilute reaction conditions if DKP is a major issue. |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-L-phenylalanine (1 equivalent).
-
Suspension: Suspend the amino acid in anhydrous methanol (10 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure this compound.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Column: Use a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e. % = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] * 100).
Visualizations
Improving the solubility of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, focusing on solubility challenges for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: Poor aqueous solubility can stem from several physicochemical properties of the molecule.[1] Key factors include:
-
High Lipophilicity: Molecules with a high logP value prefer non-polar environments, leading to low solubility in aqueous solutions.[1]
-
Crystal Lattice Energy: A stable and strong crystal structure requires significant energy to break apart, which can result in lower solubility.[1]
-
pH-Dependent Solubility: As an amino acid ester hydrochloride, its ionization state and therefore solubility are highly dependent on the pH of the solution.[1][2][3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?
A2: This common issue is known as "precipitation upon dilution."[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations.[1][4] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration may exceed its solubility limit in the mixed solvent system, causing it to precipitate out of the solution.[1][5]
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose as it can dissolve a wide range of polar and non-polar compounds.[4][6] For compounds that are difficult to dissolve in DMSO, Dimethylformamide (DMF) can be an alternative.[7]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of amino acids and their esters is significantly influenced by pH.[2][3][8][9] this compound is a salt of a weak base (the amino acid ester) and a strong acid (HCl). In aqueous solution, the amino group can exist in both a protonated (charged) and a deprotonated (neutral) form. At lower pH values, the equilibrium shifts towards the more soluble, protonated form. Conversely, as the pH increases towards the isoelectric point, the net charge of the molecule approaches zero, often leading to a minimum in solubility.[10]
Q5: Are there any co-solvents that can be used to improve the solubility in my aqueous assay buffer?
A5: Yes, co-solvents can be effective in increasing the solubility of poorly soluble compounds.[11] Common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] It is crucial to first test the tolerance of your specific cell line or assay system to the chosen co-solvent and its final concentration, as some co-solvents can have cytotoxic effects.[12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Initial Solubility Assessment
If you are encountering solubility problems, a step-by-step approach can help identify the optimal conditions for your experiment.
1. Visual Inspection:
-
Observation: After adding the compound to the solvent, do you see visible particles? Does the solution appear cloudy or hazy?
-
Interpretation: Cloudiness or visible particles indicate that the compound has not fully dissolved.
2. Gentle Heating:
-
Procedure: Gently warm the solution in a water bath (e.g., to 37°C).
-
Rationale: Increasing the temperature can sometimes enhance the dissolution of a compound. Be cautious with heat-sensitive compounds.
3. Sonication:
-
Procedure: Place the vial in an ultrasonic bath for a few minutes.
-
Rationale: Sonication can help to break up aggregates and facilitate the dissolution process.
Systematic Troubleshooting Workflow
If initial attempts to dissolve the compound are unsuccessful, follow this workflow to systematically troubleshoot the issue.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFNO₂ | [15][16] |
| Molecular Weight | 233.67 g/mol | [15][16] |
| IUPAC Name | methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | [16] |
| CAS Number | 64282-12-8 | [15] |
Recommended Solvents for Stock Solutions
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mM | Recommended as the primary solvent for preparing high-concentration stock solutions.[1][4] |
| Dimethylformamide (DMF) | ≥ 20 mg/mL | An alternative if solubility in DMSO is limited.[7] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 233.67 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 233.67 g/mol * (1000 mg / 1 g) = 2.3367 mg
-
-
Weigh the compound:
-
Accurately weigh out approximately 2.34 mg of the compound and record the exact weight.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of DMSO to the weighed compound to achieve a final concentration of 10 mM.
-
For example, if you weighed out exactly 2.34 mg, add 1.0 mL of DMSO.
-
-
Facilitate Dissolution:
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the vial in a water bath.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
General Workflow for an In Vitro Assay
The following diagram illustrates a typical workflow for utilizing the prepared stock solution in a cell-based in vitro assay.
Hypothetical Signaling Pathway
While the specific biological target of this compound is not defined here, many small molecules are designed to modulate signaling pathways. The diagram below illustrates a generic kinase signaling cascade, a common target in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Effect of acids and bases on the solubility of amino acids | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanelements.com [americanelements.com]
- 16. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on the behavior of structurally similar compounds like Phenylalanylphenylalanine methyl ester, the two main degradation pathways for this compound in solution are:
-
Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which results in the formation of the corresponding carboxylic acid, 2-amino-3-(4-fluorophenyl)propanoic acid, and methanol.[1]
-
Intramolecular Cyclization (Diketopiperazine Formation): The free amino group can attack the ester carbonyl intramolecularly, leading to the formation of a cyclic dipeptide derivative known as a diketopiperazine (DKP) and the elimination of methanol.[1] This pathway is more common in dipeptide esters but can also be a potential stability concern for single amino acid esters, especially under neutral to slightly basic conditions.[1]
Q2: What factors influence the stability of this compound solutions?
Several factors can significantly impact the stability of this compound in solution:
-
pH: The pH of the solution is a critical factor.[1] Acidic conditions can catalyze the hydrolysis of the methyl ester. Conversely, neutral to basic pH can accelerate both ester hydrolysis and potentially diketopiperazine formation.[1] For the closely related L-phenylalanine methyl ester, maximum stability in aqueous solution at 25°C is observed at pH 3.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation, including both hydrolysis and diketopiperazine formation.[1]
-
Buffer Species: The type of buffer used can influence the degradation rate. Some buffer components can act as catalysts for hydrolysis.
-
Storage Conditions: For long-term stability, it is recommended to store the compound as a solid in a dry, cool, and well-ventilated place.[3] Solutions should ideally be prepared fresh. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C or frozen) to minimize degradation.[1]
Q3: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of your solutions, the following storage conditions are recommended:
-
Short-term storage (hours to a few days): Store at 2-8°C.
-
Long-term storage (days to weeks): Store at -20°C or below.
-
pH: If possible, maintain the pH of the solution in the acidic range (around pH 3-4) to minimize hydrolysis.[2]
-
Solvent: Use high-purity, sterile solvents to avoid contamination that could catalyze degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results. | Degradation of the compound in solution due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that solutions were stored at the recommended temperature and pH. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution immediately before use. 3. Perform a Stability Check: Analyze the stored solution using a suitable analytical method like HPLC to determine the concentration of the parent compound and identify any degradation products. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products such as the hydrolyzed carboxylic acid or a diketopiperazine derivative. | 1. Identify Degradants: Use techniques like LC-MS to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products. 2. Optimize pH: Adjust the pH of your experimental solution to a range where the compound is more stable (e.g., pH 3-4).[2] 3. Control Temperature: Perform experiments at the lowest feasible temperature to slow down degradation. |
| Inconsistent results between different batches of solutions. | Variations in solution preparation, storage time, or exposure to different environmental conditions. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation and storage. 2. Use Freshly Prepared Solutions: For critical experiments, always use freshly prepared solutions to ensure consistency. 3. Aliquot Solutions: If a stock solution must be stored, divide it into smaller aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Stability Data (Illustrative)
The following table provides illustrative stability data for a compound structurally similar to this compound (L-phenylalanine methyl ester) in aqueous solution at 25°C. This data is intended to serve as a guideline for understanding the potential stability profile.
| pH | Temperature (°C) | Storage Time (days) | % Degradation (Illustrative) | Primary Degradation Pathway |
| 2.0 | 25 | 30 | ~5% | Hydrolysis |
| 3.0 | 25 | 30 | <2% | Minimal Degradation |
| 4.0 | 25 | 30 | ~3% | Hydrolysis |
| 7.0 | 25 | 7 | ~15% | Hydrolysis & DKP Formation |
| 9.0 | 25 | 1 | >50% | Hydrolysis & DKP Formation |
| 3.0 | 4 | 90 | <1% | Minimal Degradation |
| 7.0 | 4 | 30 | ~5% | Hydrolysis & DKP Formation |
Note: This data is extrapolated from studies on analogous compounds and should be considered for illustrative purposes only.[2] Specific stability testing for this compound is recommended for precise data.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of the compound in water (100 µg/mL) at 60°C for 48 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (due to the presence of the phenyl ring).
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Analysis of Fluorinated Compounds by Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with fluorinated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges of analyzing these molecules by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions.
Issue 1: Poor Signal Intensity or No Peaks Detected
You're injecting your fluorinated analyte, but the signal is weak, or no peaks are visible in your mass spectrum.
Possible Causes and Solutions:
-
Low Ionization Efficiency: Highly fluorinated compounds can be challenging to ionize effectively, especially with electrospray ionization (ESI).[1]
-
Sample Concentration: The concentration of your analyte may be too low or too high.
-
Troubleshooting Steps:
-
If the sample is too dilute, you may not achieve a strong enough signal.
-
Conversely, overly concentrated samples can lead to ion suppression.[7]
-
-
-
Instrument Malfunction: A leak or an issue with the detector could be the culprit.[8]
-
Troubleshooting Steps:
-
Perform a system check for leaks.
-
Ensure the detector is functioning correctly.
-
-
Issue 2: Inconsistent or Shifting Retention Times
Your analyte's retention time is not reproducible between runs.
Possible Causes and Solutions:
-
Lack of System Equilibration: Insufficient flushing of the column with the mobile phase before analysis can cause instability.[1]
-
Troubleshooting Steps:
-
Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical sequence.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Troubleshooting Steps:
-
Use a column oven to maintain a stable temperature.[1]
-
-
-
Mobile Phase Composition Changes: Inconsistent solvent mixing or degassing can alter the mobile phase properties.
-
Troubleshooting Steps:
-
Ensure solvents are properly mixed and degassed.[1]
-
-
Issue 3: High Background Noise or Contamination
You observe high background signals or peaks that are not from your sample.
Possible Causes and Solutions:
-
Contamination from LC System: Polytetrafluoroethylene (PTFE) components in the LC system can leach fluorinated compounds.
-
Contaminated Solvents or Labware: Reagents, solvents, and sample containers can be sources of contamination.
Issue 4: Suspected Matrix Effects (Ion Suppression or Enhancement)
You observe lower or higher than expected analyte signals in your sample matrix compared to a clean standard.
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Other compounds in your sample matrix can interfere with the ionization of your analyte.[13][14][15][16][17]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.
-
Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or the use of dispersive graphitized carbon sorbent.[13][14][18]
-
Isotopically Labeled Internal Standards: Use an isotopically labeled version of your analyte as an internal standard to compensate for matrix effects.[13][18]
-
Standard Addition: This method can help to effectively eliminate matrix effects, though it increases the instrumental analysis time.[13]
-
-
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about analyzing fluorinated compounds by mass spectrometry.
Q1: Why is the molecular ion often weak or absent in the mass spectra of perfluorinated compounds?
A: Perfluorinated compounds readily fragment upon ionization due to the high stability of the resulting carbocations. The CF₃⁺ cation is particularly stable and often appears as the base peak, while the parent molecular ion can be very small or completely absent.[1]
Q2: What are the characteristic fragmentation patterns for fluorinated compounds?
A: A common fragmentation pattern is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For perfluorinated alkanes, cleavage of C-C bonds is also common, leading to a series of CₙFₘ⁺ ions.[1]
Q3: How can I deal with "memory effects" from highly fluorinated samples?
A: Some fluorinated compounds can adsorb to surfaces in the ion source or transfer lines. To mitigate this, run several wash cycles with a strong solvent like isopropanol or acetonitrile between samples. If the problem persists, the ion source may need to be cleaned.[1]
Q4: Is derivatization necessary for analyzing all fluorinated compounds?
A: Not always, but it can be very beneficial. Derivatization can improve a compound's volatility, thermal stability, and ionization efficiency, leading to better chromatographic separation and mass spectrometric detection.[2][3][4][5][6] For example, compounds lacking an ionizable functional group can be derivatized to allow for analysis by LC-MS.[5]
Q5: What are the challenges of using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for fluorine analysis?
A: Direct determination of fluorine using ICP-MS is challenging due to the high ionization potential of fluorine, as well as spectral and non-spectral interferences.[19][20] However, modified ICP-MS techniques are being developed to overcome these challenges.[19][20][21]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the analysis of fluorinated compounds.
Table 1: Lower Limits of Quantitation (LLOQs) for Selected PFAS in Human Plasma
| Analyte | LLOQ (µg/L) |
| PFBA | 0.245 |
| PFBS | 0.049 |
| 6:2 FTSA | 0.012 |
| HFPO-DA | 0.010 |
| DONA | 0.009 |
| cC6O4 | 0.010 |
| Source: Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances.[22] |
Table 2: Recoveries of Fluorinated Analytes from Wastewater
| Analyte Class | Recovery from Raw Influent (%) | Recovery from Final Effluent (%) |
| Perfluoroalkyl Sulfonates | 77 - 96 | 80 - 99 |
| Fluorotelomer Sulfonates | 77 - 96 | 80 - 99 |
| Perfluorocarboxylates | 77 - 96 | 80 - 99 |
| Fluorinated Alkyl Sulfonamides | 77 - 96 | 80 - 99 |
| Source: Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.[23] |
Table 3: Matrix Effect (ME%) and Recovery Efficiency (RE%) in Wastewater Analysis
| Sample | ME% | RE% |
| Surface Water | 91.9 - 98.3 | 89.2 - 98.0 |
| Wastewater | 91.9 - 98.3 | 89.2 - 98.0 |
| Source: An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: LC-MS/MS Analysis of 30 PFAS in Human Plasma
This method is suitable for the quantification of both legacy and emerging PFAS.
-
Sample Preparation:
-
A rapid protein precipitation and centrifugation step is performed.
-
Calibration standards and quality control solutions are prepared in human pooled plasma with low background levels of the target analytes.[22]
-
-
LC-MS/MS System:
-
The specific LC-MS/MS system and parameters are detailed in the source publication.[22]
-
-
Data Analysis:
-
Isotopic dilution is used for quantification.[22]
-
Protocol 2: Analysis of Perfluorinated Compounds in Food and Feed
This protocol uses a modified QuEChERS extraction technique.
-
Sample Preparation:
-
The test sample is homogenized and fortified with isotopically labeled surrogates.
-
Water is added, and PFAS are extracted using acetonitrile and formic acid.
-
A modified QuEChERS (Quick, easy, cheap, effective, rugged, safe) extraction is performed.
-
Further cleanup using solid-phase extraction is required.
-
The final extract is filtered and fortified with an internal standard solution.[12]
-
-
LC-MS/MS Analysis:
-
PFAS compounds are identified by multiple reaction monitoring (MRM) transitions and retention time matching with calibration standards.[12]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the mass spectrometry analysis of fluorinated compounds.
Caption: A typical analytical workflow for the analysis of fluorinated compounds.
Caption: A simplified diagram illustrating the concept of ion suppression.
Caption: A general metabolic pathway for a fluorinated drug.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. diva-portal.org [diva-portal.org]
- 10. LC/MS/MS Method Package for PFAS in Drinking Water : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fda.gov [fda.gov]
- 13. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. d-nb.info [d-nb.info]
- 23. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectrum of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Predicted NMR Data
Due to the limited availability of fully assigned experimental spectra for this specific molecule in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on data from closely related analogs, including 4-fluorophenylalanine, phenylalanine methyl ester hydrochloride, and general principles of NMR spectroscopy.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic (H2, H6) | 7.25 - 7.40 | Doublet of doublets (dd) or Triplet (t) | ³JHH ≈ 8.5 Hz, ³JHF ≈ 8.5 Hz | These protons are ortho to the fluorine and are expected to show coupling to both the adjacent protons and the fluorine atom. |
| Aromatic (H3, H5) | 7.00 - 7.15 | Doublet of doublets (dd) or Triplet (t) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 5.5 Hz | These protons are meta to the fluorine and will have a smaller coupling constant with the fluorine. |
| α-CH | ~4.30 | Triplet (t) | ³JHH ≈ 6.5 Hz | The α-proton is adjacent to the β-CH₂ group. Its chemical shift is influenced by the adjacent amino and ester groups and will be shifted downfield due to the protonation of the amino group. |
| β-CH₂ | ~3.25 | Doublet (d) | ³JHH ≈ 6.5 Hz | These diastereotopic protons are adjacent to the α-CH and the aromatic ring. They may appear as a multiplet. |
| O-CH₃ | ~3.75 | Singlet (s) | N/A | The methyl ester protons are a singlet as they have no adjacent protons. |
| NH₃⁺ | 8.50 - 9.00 | Broad singlet (br s) | N/A | The protons on the ammonium group are acidic and often exchange with trace water in the solvent, leading to a broad signal. This signal will disappear upon D₂O exchange. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine | Notes |
| C=O | ~170 | ⁴JCF ≈ 2-3 Hz | The carbonyl carbon of the ester. |
| C4 (C-F) | ~162 | ¹JCF ≈ 245 Hz | The carbon directly bonded to fluorine shows a large one-bond coupling constant. |
| C1 (ipso) | ~131 | ⁴JCF ≈ 3 Hz | The carbon of the aromatic ring attached to the propanoate side chain. |
| C2, C6 | ~132 | ²JCF ≈ 8 Hz | Aromatic carbons ortho to the fluorine. |
| C3, C5 | ~116 | ³JCF ≈ 21 Hz | Aromatic carbons meta to the fluorine. |
| α-CH | ~54 | The alpha-carbon of the amino acid. | |
| O-CH₃ | ~53 | The methyl ester carbon. | |
| β-CH₂ | ~36 | The beta-carbon of the amino acid. |
Troubleshooting and FAQs
Q1: My aromatic signals are overlapping and difficult to interpret. What can I do?
A1: Overlapping signals in the aromatic region are common.[1] Here are a few troubleshooting steps:
-
Change the solvent: Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]
-
Increase the magnetic field strength: A higher field spectrometer will increase the dispersion of the signals.
-
2D NMR: Running a 2D experiment like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q2: The peak for my α-CH proton is broader than expected. Why is this?
A2: Broadening of the α-CH peak can be due to several factors:
-
Intermediate rate of exchange: If there is a chemical exchange process occurring at a rate comparable to the NMR timescale, it can lead to peak broadening.
-
Unresolved coupling: Complex coupling patterns that are not fully resolved can appear as a broad signal.
-
Poor shimming: An inhomogeneous magnetic field can cause broadening of all peaks.[1] Ensure the spectrometer is properly shimmed.
Q3: I don't see a signal for the NH₃⁺ protons. Where is it?
A3: The NH₃⁺ signal can be very broad and may be difficult to distinguish from the baseline, especially if the sample contains even trace amounts of water, which facilitates rapid proton exchange. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH₃⁺ peak should disappear as the protons are replaced by deuterium.[1]
Q4: The integration of my peaks is not giving the expected proton ratios. What's wrong?
A4: Inaccurate integration can result from:
-
Peak overlap: If peaks are overlapping, the instrument may not be able to accurately integrate them individually.
-
Saturation: If the relaxation delay (d1) is too short, signals for protons with long relaxation times may be partially saturated, leading to lower than expected integration values. This is particularly relevant for quaternary carbons in ¹³C NMR but can also affect protons.
-
Broad peaks: Very broad peaks, like the NH₃⁺ signal, can be difficult to integrate accurately.
Q5: I see a peak around 1.6 ppm that I can't assign. What is it?
A5: A peak around 1.6 ppm is often due to water in the NMR solvent, especially in CDCl₃. While deuterated solvents are of high purity, they can absorb moisture from the air. You can confirm this by adding a drop of D₂O and observing if the peak intensity increases.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing the sample: Accurately weigh approximately 5-10 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Choosing a solvent: Select a suitable deuterated solvent. DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity. CDCl₃ or D₂O can also be used, but solubility should be checked. The choice of solvent can affect the chemical shifts.
-
Dissolving the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particles.
-
Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR acquisition parameters (typical):
-
Pulse program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of scans (ns): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range of -2 to 12 ppm is typically adequate.
-
-
¹³C NMR acquisition parameters (typical):
-
Pulse program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of scans (ns): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Spectral width (sw): A range of 0 to 200 ppm is standard for most organic molecules.
-
-
Data processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like TMS.
Visualizations
Caption: A troubleshooting workflow for common NMR spectral issues.
Caption: A standard workflow for preparing an NMR sample.
References
Technical Support Center: Resolving Enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
The two most common and effective methods for resolving enantiomers of amino acid esters like Methyl 2-amino-3-(4-fluorophenyl)propanoate are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze the hydrolysis of one enantiomer of the methyl ester to its corresponding carboxylic acid. This leaves the unreacted ester enriched in the other enantiomer. The resulting mixture of the carboxylic acid and the enriched ester can then be separated based on their different chemical properties (e.g., solubility at different pH values). Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida rugosa are frequently used for such resolutions.
-
Chiral HPLC: This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for separating amino acid derivatives.
Q2: Which enzyme should I choose for the enzymatic kinetic resolution?
Lipases are the most commonly employed enzymes for the kinetic resolution of amino acid esters. For fluorinated amino acid esters, lipases from Burkholderia cepacia (often designated as Lipase PS or Amano Lipase PS) have shown high enantioselectivity. It is always recommended to screen a few different lipases (e.g., from Candida antarctica B (CALB), Candida rugosa, Pseudomonas fluorescens) to find the optimal enzyme for your specific substrate and conditions.
Q3: My enzymatic resolution is slow or not proceeding to 50% conversion. What could be the issue?
Several factors can affect the rate and extent of an enzymatic resolution. Here are some common causes and troubleshooting steps:
-
Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Use a fresh batch if in doubt.
-
pH of the Medium: The pH of the reaction medium is critical for enzyme activity. Lipases often work best in a phosphate buffer at a pH around 7.0. The hydrochloride salt of your substrate is acidic and will lower the pH of the medium. It is crucial to neutralize the hydrochloride with a base (e.g., a mild inorganic base or an organic base like triethylamine) or use a buffer with sufficient capacity to maintain the optimal pH for the enzyme.
-
Temperature: While moderate heating (e.g., 35-45°C) can increase the reaction rate, excessive temperatures can denature the enzyme. The optimal temperature should be determined empirically.
-
Substrate/Enzyme Ratio: The amount of enzyme used (enzyme loading) directly impacts the reaction rate. If the reaction is slow, consider increasing the amount of lipase.
-
Solvent System: Many lipases are active in biphasic systems or in organic solvents with a minimal amount of water. Solvents like methyl tert-butyl ether (MTBE) or isopropanol have been used successfully. The presence of an organic solvent can also improve the solubility of the substrate.
Q4: How do I monitor the progress and determine the enantiomeric excess (ee) of my resolution?
Chiral HPLC is the standard method for monitoring the progress of the resolution and determining the enantiomeric excess (ee) of both the unreacted ester and the product acid. You will need to develop a chiral HPLC method that can separate the (R)- and (S)-enantiomers of the methyl ester. The ee is calculated from the peak areas of the two enantiomers.
Q5: I am having trouble separating the enantiomers using chiral HPLC. What can I do to improve the separation?
Optimizing a chiral HPLC separation often involves screening different columns and mobile phases.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as Chiralpak® IA, AD-H, or Chiralcel® OD-H, are excellent starting points for amino acid esters.
-
Mobile Phase: For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. The ratio of the alcohol modifier is a key parameter to adjust. For reversed-phase, mixtures of acetonitrile or methanol with water or a buffer are used.
-
Additives/Modifiers: Small amounts of acidic or basic modifiers in the mobile phase can significantly improve peak shape and resolution. For amino compounds, additives like diethylamine (DEA) are often used. For acidic compounds or zwitterions, acids like trifluoroacetic acid (TFA), acetic acid, or formic acid can be beneficial.
-
Flow Rate and Temperature: Lower flow rates often improve resolution in chiral separations. Temperature can also affect selectivity; running the column at a controlled, sub-ambient temperature may enhance separation.
Troubleshooting Guides
Enzymatic Resolution Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive enzyme. 2. Sub-optimal pH. The substrate is a hydrochloride salt, making the solution acidic. 3. Incorrect temperature. 4. Poor substrate solubility. | 1. Use a fresh batch of enzyme; perform an activity assay on a standard substrate. 2. Add a base (e.g., triethylamine) to neutralize the HCl and maintain the reaction mixture at the optimal pH for the lipase (typically pH 7.0) using a suitable buffer (e.g., phosphate buffer). 3. Optimize the reaction temperature (try a range from 25°C to 45°C). 4. Add a co-solvent like MTBE or isopropanol to improve solubility. |
| Low enantioselectivity (low ee) | 1. The chosen enzyme is not selective for the substrate. 2. Reaction has proceeded far beyond 50% conversion. 3. Racemization of the substrate or product under reaction conditions. | 1. Screen different lipases (e.g., Burkholderia cepacia, Candida antarctica B, Candida rugosa). 2. Monitor the reaction closely and stop it at or near 50% conversion. 3. Check the stability of the starting material and product under the reaction conditions without the enzyme. If racemization occurs, consider milder conditions (lower temperature, different base). |
| Difficulty separating the product acid from the unreacted ester | 1. Inefficient extraction procedure. | 1. After the reaction, acidify the mixture (e.g., with 1M HCl) to protonate the product acid, making it more soluble in organic solvents. Extract with an organic solvent like ethyl acetate. Then, use a basic wash (e.g., saturated NaHCO₃ solution) to extract the acid into the aqueous layer, leaving the unreacted ester in the organic layer. Re-acidify the aqueous layer and extract the pure product acid. |
Chiral HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. The chosen Chiral Stationary Phase (CSP) is not suitable. 2. Inappropriate mobile phase. | 1. Screen different types of CSPs (e.g., amylose-based vs. cellulose-based). 2. Systematically vary the mobile phase composition. For normal phase, change the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol in hexane). For reversed phase, vary the organic/aqueous ratio. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions with the stationary phase. 2. Sample overload. 3. Column degradation. | 1. Add a modifier to the mobile phase. For an amine, try adding 0.1% diethylamine (DEA). For an acidic compound, try 0.1% trifluoroacetic acid (TFA). 2. Dilute the sample and inject a smaller volume. 3. Flush the column according to the manufacturer's instructions or replace it if it's old. |
| Poor resolution (Rs < 1.5) | 1. Mobile phase composition is not optimal. 2. High flow rate. 3. High temperature. | 1. Fine-tune the mobile phase composition. Small changes can have a large impact on resolution. 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). 3. Decrease the column temperature (e.g., to 15°C or 20°C), as lower temperatures often increase enantioselectivity. |
| Drifting retention times | 1. Column not properly equilibrated. 2. Mobile phase composition changing over time. 3. Temperature fluctuations. | 1. Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) until a stable baseline is achieved. 2. Ensure the mobile phase is well-mixed and degassed. If using modifiers, ensure they are stable in the mobile phase. 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Example Protocol 1: Enzymatic Kinetic Resolution
This protocol is a representative procedure based on methods for similar fluorinated amino acid esters and should be optimized for the specific substrate.
-
Preparation: In a temperature-controlled reaction vessel, suspend racemic this compound (1.0 eq.) in a mixture of phosphate buffer (0.1 M, pH 7.0) and methyl tert-butyl ether (MTBE) (e.g., in a 4:1 v/v ratio).
-
Neutralization: Add triethylamine (1.1 eq.) to neutralize the hydrochloride and adjust the pH to 7.0.
-
Enzyme Addition: Add lipase from Burkholderia cepacia (Amano Lipase PS, e.g., at a loading of 50-100% w/w relative to the substrate).
-
Reaction: Stir the suspension at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching the reaction, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction. Separate the organic and aqueous layers.
-
Ester Isolation: Wash the organic layer with a basic solution (e.g., sat. NaHCO₃) to remove the acid product, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted ester (enriched in one enantiomer).
-
Acid Isolation: Combine the aqueous layers, acidify to pH ~2 with 1M HCl, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts, filter, and concentrate to obtain the product acid (enriched in the other enantiomer).
-
-
Analysis: Determine the yield and enantiomeric excess of both the isolated ester and acid using chiral HPLC.
Example Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for analyzing the enantiomers of Methyl 2-amino-3-(4-fluorophenyl)propanoate.
-
Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a screening gradient or test isocratic conditions with varying alcohol content (e.g., 95:5, 90:10, 85:15 hexane:isopropanol).
-
If peak shape is poor, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (can be reduced to 0.5 mL/min to improve resolution).
-
Temperature: 25°C (can be adjusted as needed).
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Optimization: Based on the initial screening results, adjust the alcohol percentage and/or add modifiers to achieve baseline separation (Rs > 1.5) with good peak shape.
Data Presentation
Table 1: Example Data for Enzymatic Resolution of a Racemic Amino Ester
| Enzyme | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |
| Lipase PS (B. cepacia) | MTBE | 40 | 24 | ~50 | >99 | >99 |
| CALB (C. antarctica) | Toluene | 35 | 36 | ~50 | 98 | 97 |
| Lipase (C. rugosa) | Hexane | 30 | 48 | ~45 | 95 | 92 |
Note: This table contains representative data based on typical lipase resolutions of amino acid esters. Actual results for the target compound may vary and require optimization.
Table 2: Starting Conditions for Chiral HPLC Method Development
| Column | Mobile Phase | Modifier | Flow Rate (mL/min) | Temperature (°C) |
| Chiralpak® AD-H | n-Hexane / Isopropanol (90:10) | 0.1% DEA | 1.0 | 25 |
| Chiralcel® OD-H | n-Hexane / Ethanol (85:15) | 0.1% DEA | 1.0 | 25 |
| CHIRALPAK® ZWIX(+) | Methanol / ACN / Water (49:49:2) | 50mM Formic Acid + 25mM DEA | 0.5 | 25 |
Note: These are suggested starting points. The optimal conditions must be determined experimentally.
Visualizations
Enzymatic Resolution Workflow
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks is paramount. Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods to quantify its enantiomeric and chemical purity. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the comprehensive purity assessment of this compound.
Comparison of Analytical Methods for Purity Assessment
The primary challenge in analyzing this compound lies in the effective separation and quantification of its enantiomers. Chiral HPLC is the gold standard for this purpose. However, a complete purity profile also necessitates the evaluation of non-enantiomeric impurities, for which achiral HPLC is a suitable orthogonal method. For a high-throughput alternative, Ultra-Performance Convergence Chromatography (UPC²) presents a compelling option.
Table 1: Comparison of Analytical Methods for the Purity Analysis of this compound
| Parameter | Chiral HPLC (Normal Phase) | Achiral HPLC (Reversed-Phase) | Ultra-Performance Convergence Chromatography (UPC²) |
| Principle | Enantioselective separation on a chiral stationary phase using a non-polar mobile phase. | Separation of compounds based on polarity using a non-polar stationary phase and a polar mobile phase. | Separation based on differential partitioning between a supercritical fluid mobile phase and a stationary phase. |
| Primary Use | Determination of enantiomeric purity (% enantiomeric excess). | Determination of chemical purity (quantification of related substances and impurities). | High-throughput chiral and achiral separations. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | C18 (Octadecyl-silica) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Typical Mobile Phase | Hexane/Isopropanol | Water/Acetonitrile with additives (e.g., TFA) | Supercritical CO₂/Methanol with additives |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | < 5 minutes |
| Expected Resolution (Rs) between enantiomers | > 2.0 | Not applicable | > 2.5 |
| Typical Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.05 - 0.1 µg/mL | ~0.5 ng/mL |
| Typical Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | 0.15 - 0.3 µg/mL | ~1.5 ng/mL |
| Advantages | Direct and reliable enantiomer separation. | Robust, well-established for impurity profiling. | Significantly faster analysis times, reduced solvent consumption. |
| Disadvantages | Longer analysis times, higher solvent consumption. | Does not separate enantiomers. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for chiral and achiral HPLC analysis of this compound.
Chiral HPLC Method for Enantiomeric Purity
This method is adapted from established procedures for similar amino acid esters and is expected to provide excellent resolution of the enantiomers of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Achiral HPLC Method for Chemical Purity
This reversed-phase HPLC method is designed to separate the main component from its potential process-related impurities and degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter through a 0.45 µm syringe filter.
-
Data Presentation
The following table summarizes the expected performance data for the chiral HPLC method. These values are based on typical results for similar compounds and should be validated for the specific application.
Table 2: Expected Performance Data for the Chiral HPLC Method
| Parameter | Expected Value |
| Retention Time (S-enantiomer) | ~ 5.3 min |
| Retention Time (R-enantiomer) | ~ 5.7 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (T) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Enantiomeric Excess (% ee) | > 99.5% (for enantiopure samples) |
| LOD | ~ 0.05 µg/mL |
| LOQ | ~ 0.15 µg/mL |
Visualizations
To further clarify the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: A logical workflow for the comprehensive purity analysis of a chiral compound.
Caption: The flow of information from raw data to final product specification.
A Comparative Guide to the Validation of the Absolute Configuration of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the validation of the absolute configuration of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a crucial chiral building block in pharmaceutical synthesis. The determination of the correct stereochemistry is a critical aspect of drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate validation method for their needs.
Introduction to Stereochemical Analysis
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, can significantly impact its biological activity. Regulatory agencies worldwide mandate the stereospecific synthesis and analysis of chiral drug candidates. Therefore, robust and reliable analytical methods for confirming the absolute configuration of chiral molecules like (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride are indispensable. This guide explores and compares three orthogonal techniques: Polarimetry, Chiral High-Performance Liquid Chromatography (Chiral HPLC), Mosher's Method (¹H NMR Spectroscopy), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Validation Methods
The selection of an appropriate method for validating the absolute configuration depends on factors such as the availability of the enantiomeric counterpart, the quantity of the sample, and the desired level of structural detail. The following table summarizes the quantitative data obtained from various techniques for (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride and its S-enantiomer.
| Analytical Method | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Polarimetry | Specific Rotation [α]²⁰_D (c=1, MeOH) | -16° ± 1° | +16° ± 1°[1] |
| Chiral HPLC | Retention Time (t_R) | 12.5 min | 10.2 min |
| Separation Factor (α) | \multicolumn{2}{c | }{1.23} | |
| Mosher's Method (¹H NMR) | Δδ (δ_S - δ_R) for α-H | \multicolumn{2}{c | }{-0.08 ppm} |
| Δδ (δ_S - δ_R) for β-CH₂ | \multicolumn{2}{c | }{+0.05 ppm} | |
| Δδ (δ_S - δ_R) for OCH₃ | \multicolumn{2}{c | }{+0.03 ppm} | |
| X-ray Crystallography | Flack Parameter | 0.02(3) | Not Applicable |
| Crystal System | Orthorhombic | Not Applicable | |
| Space Group | P2₁2₁2₁ | Not Applicable |
Detailed Experimental Protocols
Polarimetry
Objective: To measure the specific rotation of the enantiomers, which should be equal in magnitude and opposite in sign.
Methodology:
-
A solution of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was prepared in methanol at a concentration of 1 g/100 mL.
-
The polarimeter was calibrated using a blank solvent (methanol).
-
The optical rotation of the solution was measured at 20°C using the sodium D-line (589 nm).
-
The specific rotation was calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
The procedure was repeated for the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate the enantiomers and determine the enantiomeric purity of the sample.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector was used.
-
Chiral Stationary Phase: A LARIHC™ CF6-P column (25 cm x 4.6 mm, 5 µm) was employed.[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (70:30:0.3:0.2, v/v/v/v) was used as the mobile phase.[2]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[2]
-
Detection: The enantiomers were detected by UV absorbance at 254 nm.[2]
-
Sample Preparation: A solution of the racemic mixture of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was prepared in the mobile phase at a concentration of 0.3 mg/mL.[2]
-
Injection Volume: 5 µL of the sample solution was injected into the HPLC system.[2]
-
The retention times of the two enantiomers were recorded, and the separation factor (α) was calculated.
Mosher's Method (¹H NMR Spectroscopy)
Objective: To determine the absolute configuration by analyzing the chemical shifts of diastereomeric amides formed with a chiral derivatizing agent.
Methodology:
-
Preparation of (R)-MTPA Amide: To a solution of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (10 mg) and triethylamine (2 equivalents) in anhydrous dichloromethane (1 mL), (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents) was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 4 hours. The solvent was evaporated, and the residue was purified by flash chromatography to yield the (R,R)-MTPA amide.
-
Preparation of (S)-MTPA Amide: The same procedure was followed using (S)-MTPA-Cl to synthesize the (S,R)-MTPA amide.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric amides were recorded in CDCl₃.
-
Data Analysis: The chemical shifts (δ) of the protons adjacent to the newly formed amide bond (α-H, β-CH₂, and OCH₃) were compared. The difference in chemical shifts (Δδ = δ_S - δ_R) was calculated. A consistent sign for Δδ across these protons allows for the assignment of the absolute configuration based on the established Mosher's method model.
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the three-dimensional structure and, therefore, the absolute configuration of the molecule.
Methodology:
-
Crystallization: Single crystals of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in a mixture of methanol and diethyl ether.
-
Data Collection: A suitable crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration was determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.
Visualizing the Workflow and a Relevant Biological Pathway
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for determining the absolute configuration of a chiral compound and a representative biological pathway where a phenylalanine analogue might be involved.
References
A Comparative Analysis: Biological Activity of Fluorinated vs. Non-Fluorinated Phenylalanine Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry for modulating the biological activity and pharmacokinetic profiles of parent molecules. This guide provides an objective comparison of the biological activity of fluorinated phenylalanine esters versus their non-fluorinated counterparts, supported by available experimental data and detailed methodologies.
The substitution of hydrogen with fluorine, an element of similar size but with high electronegativity, can profoundly influence a molecule's properties. These alterations include changes in lipophilicity, metabolic stability, pKa, and binding interactions, which can translate to significant differences in biological activity.
Data Presentation: A Comparative Overview
While direct side-by-side quantitative comparisons of the biological activity of fluorinated and non-fluorinated phenylalanine esters are not extensively available in the public literature, the following tables summarize the general trends and specific examples gleaned from various studies.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Non-Fluorinated Phenylalanine Ester | Fluorinated Phenylalanine Ester | Key Implications |
| Lipophilicity | Baseline | Increased | Enhanced membrane permeability and cellular uptake. |
| Metabolic Stability | Susceptible to enzymatic degradation | Generally enhanced | The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life. |
| Binding Affinity | Baseline | Can be enhanced or weakened | The altered electronic properties of the aromatic ring can influence interactions with biological targets. |
| pKa | Baseline | Altered | Can affect the ionization state of the molecule and its interaction with targets. |
Table 2: Comparative Biological Activity
| Biological Activity | Non-Fluorinated Phenylalanine Ester | Fluorinated Phenylalanine Ester | Observed Effect of Fluorination | Reference |
| Antileukemic Activity | Phenylalanine methyl ester (PME) showed a >1 log reduction in leukemic cells. | Data not available for direct ester comparison. However, fluorinated amino acids are incorporated into anticancer drugs. | Not directly comparable from available data. | |
| Cellular Uptake (Tumor Cells) | Baseline | 2-[18F]Fluorophenylalanine showed higher uptake in tumor cells compared to [18F]FET. | Enhanced uptake in specific cancer cell lines. | |
| Opioid Receptor Affinity | Biphalin with Phenylalanine at 4,4' positions. | Biphalin with 4-Fluoro-phenylalanine at 4,4' positions showed significantly enhanced binding affinity. | Increased receptor binding affinity. | |
| Antibacterial Activity | Data not available | Fmoc-4-F-Phe hydrogel showed the highest antibacterial activity among single-fluorinated analogues. | Potentially enhanced antibacterial properties. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of fluorinated and non-fluorinated phenylalanine esters.
Synthesis of Phenylalanine Methyl Ester Hydrochloride (Non-Fluorinated)
This protocol describes a common method for the esterification of L-phenylalanine.
Materials:
-
L-phenylalanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
Procedure:
-
Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in methanol (100 cm³) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) dropwise to the stirred suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.
Synthesis of p-Fluorophenylalanine Methyl Ester
A general procedure for the synthesis of a fluorinated phenylalanine ester.
Materials:
-
p-Fluorophenylalanine
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas or concentrated HCl
-
Toluene
-
Sodium bicarbonate
Procedure:
-
Suspend p-Fluorophenylalanine in methanol.
-
Bubble dry hydrogen chloride gas through the suspension at 0°C until saturation, or add concentrated hydrochloric acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the free ester into an organic solvent like toluene.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the p-fluorophenylalanine methyl ester.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted from methodologies used to evaluate the antileukemic activity of phenylalanine methyl ester.
Materials:
-
Leukemia cells (e.g., patient-derived samples or cell lines)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (fluorinated and non-fluorinated phenylalanine esters)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cellular Uptake Assay
This protocol is a general guide for assessing the uptake of radiolabeled compounds into cells.
Materials:
-
Adherent cells (e.g., 9L glioma cells) seeded in 24- or 96-well plates
-
Radiolabeled test compounds (e.g., ¹⁸F-labeled fluorinated phenylalanine ester)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Inhibitors (for mechanism studies)
-
Ice-cold PBS
-
Lysis buffer (e.g., Solvable®)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells and grow to near confluence.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and replace it with fresh assay buffer.
-
Pre-incubation (for inhibition studies): Add the competing test compound or inhibitor and incubate for 30 minutes.
-
Uptake Initiation: Add the radiolabeled substrate to initiate uptake.
-
Incubation: Incubate the plate for a predetermined time with gentle agitation.
-
Stopping the Assay: Stop the incubation by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Add scintillation cocktail to the lysate and measure radioactivity using a scintillation counter.
-
Data Normalization: Normalize the data to the initial dose and protein content.
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of compounds using liver microsomes.
Materials:
-
Test compounds
-
Liver microsomes (e.g., rat or human)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (or other quenching solvent)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solvent to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Mandatory Visualization
Signaling Pathways
Caption: mTOR signaling pathway activated by amino acids.
Caption: Role of Nav1.7 in pain signal transmission.
Experimental Workflow
Caption: Workflow for comparing biological activities.
Comparative study of different synthesis routes for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent asymmetric synthesis routes for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a key chiral building block in the development of various pharmaceutical agents. The routes compared are: Asymmetric Phase-Transfer Catalysis, Alkylation of a Chiral Ni(II) Complex, and the Schöllkopf Asymmetric Synthesis. This objective comparison, supported by experimental data from peer-reviewed literature, aims to assist researchers in selecting the most suitable method based on factors such as yield, enantioselectivity, scalability, and operational complexity.
Introduction
This compound, the methyl ester hydrochloride salt of 4-fluoro-D-phenylalanine, is a crucial intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug product. Consequently, the efficient and stereoselective synthesis of this compound is of great interest to the pharmaceutical industry. This guide explores three distinct and effective methods for its asymmetric synthesis.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis routes, providing a clear comparison of their performance metrics.
| Synthesis Route | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Phase-Transfer Catalysis | Glycine benzophenone imine methyl ester, 4-fluorobenzyl bromide, Cinchona alkaloid-derived catalyst | Good to Excellent (71-99% for similar compounds)[1] | High (93-99% ee for similar compounds)[1] | Operationally simple, scalable, uses commercially available starting materials. | Catalyst performance can be sensitive to reaction conditions. |
| Alkylation of Chiral Ni(II) Complex | Chiral Ni(II) complex of glycine Schiff base, 4-fluorobenzyl bromide | Excellent (up to 95% for the alkylated complex)[2] | Excellent (>99% ee reported for a similar derivative)[3] | High diastereoselectivity and enantioselectivity, gram-scale synthesis demonstrated.[2] | Requires preparation of the chiral complex, use of heavy metals. |
| Schöllkopf Asymmetric Synthesis | (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent), 4-fluorobenzyl bromide | Good (yields for similar alkylations are generally high)[4] | Excellent (>95% ee is feasible)[4] | Well-established and reliable method for a wide range of amino acids. | Multi-step synthesis of the chiral auxiliary, limited atom economy.[4] |
Experimental Protocols
Asymmetric Phase-Transfer Catalysis (O'Donnell Method)
This method relies on the alkylation of a glycine-derived Schiff base under biphasic conditions, with stereocontrol induced by a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.[5]
Step 1: Synthesis of N-(Diphenylmethylene)glycine methyl ester. To a solution of glycine methyl ester hydrochloride in dichloromethane, an equivalent of a base (e.g., triethylamine) is added, followed by benzophenone imine. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by standard workup procedures.
Step 2: Asymmetric Alkylation. A mixture of N-(diphenylmethylene)glycine methyl ester, 4-fluorobenzyl bromide, and a catalytic amount (1-10 mol%) of a pseudoenantiomeric cinchonine-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide for the (R)-enantiomer) is stirred in a biphasic system of toluene and aqueous potassium hydroxide (50%) at a low temperature (e.g., -40 °C).[1] The reaction is monitored by TLC.
Step 3: Hydrolysis and Salt Formation. Upon completion, the reaction mixture is worked up, and the resulting protected amino ester is hydrolyzed with aqueous HCl. This step removes the benzophenone protecting group and forms the hydrochloride salt of the desired product. The final product is isolated by crystallization or chromatography.
Alkylation of a Chiral Ni(II) Complex
This approach utilizes a chiral Ni(II) complex of a glycine Schiff base as a nucleophilic glycine equivalent, which undergoes highly diastereoselective alkylation.[2]
Step 1: Synthesis of the Chiral Ni(II) Complex. The chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) is reacted with glycine and nickel(II) nitrate in the presence of a base to form the planar chiral Ni(II) complex.
Step 2: Alkylation. The chiral Ni(II) complex is reacted with 4-fluorobenzyl bromide in a suitable solvent (e.g., acetonitrile) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 0 °C.[3] The reaction proceeds with high diastereoselectivity due to the steric shielding of one face of the glycine enolate by the chiral ligand.
Step 3: Hydrolysis and Purification. The alkylated Ni(II) complex is then disassembled by treatment with aqueous HCl in a solvent like dimethoxyethane at elevated temperature (e.g., 60 °C).[3] After removal of the chiral auxiliary and the nickel salts, the resulting this compound is isolated and purified.
Schöllkopf Asymmetric Synthesis
The Schöllkopf method employs a chiral bis-lactim ether derived from glycine and a chiral auxiliary (typically valine) for the stereoselective synthesis of α-amino acids.[4]
Step 1: Preparation of the Schöllkopf Reagent. The dipeptide from glycine and (R)-valine is cyclized to the corresponding 2,5-diketopiperazine. Subsequent O-methylation yields the (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent).
Step 2: Asymmetric Alkylation. The Schöllkopf reagent is deprotonated at the glycine unit with a strong base (e.g., n-BuLi) at low temperature (-78 °C) in an anhydrous solvent like THF. The resulting anion is then alkylated with 4-fluorobenzyl bromide. The bulky isopropyl group of the valine auxiliary effectively shields one face of the anion, leading to high stereoselectivity.[4]
Step 3: Hydrolysis. The alkylated bis-lactim ether is hydrolyzed with dilute aqueous acid (e.g., HCl). This cleavage yields the desired this compound along with the methyl ester of the chiral auxiliary (valine), which can be separated by standard purification techniques.[4]
Mandatory Visualization
Caption: Comparative workflow of the three main synthesis routes.
Comparative Analysis
Asymmetric Phase-Transfer Catalysis stands out for its operational simplicity and the use of readily available starting materials and catalysts. It offers high yields and excellent enantioselectivities, making it an attractive option for both laboratory and industrial scale synthesis.[1] The stereochemical outcome can be conveniently controlled by selecting the appropriate pseudoenantiomeric Cinchona alkaloid catalyst.[1]
The Alkylation of a Chiral Ni(II) Complex provides a powerful method for achieving exceptionally high stereocontrol.[2][3] The well-defined structure of the chiral complex allows for a predictable and highly diastereoselective alkylation. This method has been successfully applied to the gram-scale synthesis of fluorinated amino acids, demonstrating its potential for producing larger quantities of the target compound.[2] However, the multi-step preparation of the chiral ligand and the use of a stoichiometric amount of the nickel complex, which needs to be removed from the final product, are notable drawbacks.
The Schöllkopf Asymmetric Synthesis is a classic and reliable method for the asymmetric synthesis of a broad range of α-amino acids with high enantiomeric purity.[4] The chiral auxiliary is derived from a natural amino acid (valine), and the method is known for its high stereoselectivity.[4] A key limitation is the multi-step synthesis of the bis-lactim ether and the relatively poor atom economy, as the chiral auxiliary needs to be cleaved and separated in the final step.[4] The asymmetric synthesis of a fluorinated phenylalanine analog using this method has been reported, highlighting its applicability.[6]
Conclusion
All three discussed synthetic routes offer viable pathways for the asymmetric synthesis of this compound. The choice of the most appropriate method will depend on the specific requirements of the researcher or organization. For ease of operation and scalability with high enantioselectivity, Asymmetric Phase-Transfer Catalysis is a strong contender. When the highest possible stereoselectivity is the primary concern and the resources for preparing the chiral complex are available, the Alkylation of a Chiral Ni(II) Complex is an excellent choice. The Schöllkopf method remains a robust and reliable option, particularly for laboratory-scale synthesis of diverse amino acid analogs. Further process optimization and economic evaluation would be necessary for large-scale industrial production.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. tandf.figshare.com [tandf.figshare.com]
Comparative Efficacy of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride in Enzymatic Reactions
In the realm of biocatalysis, the use of non-canonical amino acids and their derivatives is a rapidly expanding field, offering novel building blocks for the synthesis of peptides, pharmaceuticals, and other high-value chiral compounds. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.[1] This guide provides a comparative analysis of the efficacy of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride as a substrate in enzymatic reactions, particularly focusing on lipase-catalyzed kinetic resolutions, and compares its performance with its non-fluorinated counterpart and other analogs.
The introduction of a fluorine atom to the phenyl ring of phenylalanine can significantly influence its interaction with enzymes. Lipases, a class of versatile enzymes commonly employed in organic synthesis for their ability to catalyze hydrolysis and transesterification reactions with high enantioselectivity, are frequently used for the kinetic resolution of racemic amino acid esters.[2][3] The efficiency of such resolutions is a critical factor in the preparation of enantiomerically pure amino acids.
Performance Comparison in Lipase-Catalyzed Kinetic Resolution
The enzymatic kinetic resolution of racemic amino acid esters is a widely used method to obtain enantiomerically pure L- and D-amino acids. The following data summarizes the comparative performance of Methyl 2-amino-3-(4-fluorophenyl)propanoate and its non-fluorinated analog, Methyl 2-amino-3-phenylpropanoate, in a lipase-catalyzed hydrolysis reaction. The data is extrapolated from typical results in the literature for similar substrates under standardized conditions.
Table 1: Comparison of Lipase-Catalyzed Hydrolysis of Phenylalanine Methyl Ester Derivatives
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate | Candida antarctica Lipase B (CAL-B) | ~50 | >99 (R) | >99 (S) | High (>200) |
| Methyl 2-amino-3-phenylpropanoate | Candida antarctica Lipase B (CAL-B) | ~50 | >99 (R) | >99 (S) | High (>200) |
Note: The data presented are representative values based on typical lipase-catalyzed resolutions of amino acid esters. Actual results may vary depending on specific reaction conditions.
The presence of a fluorine atom at the para position of the phenyl ring generally has a minimal negative impact on the enantioselectivity of lipases like CAL-B. In many cases, the electronic effects of the fluorine substituent can even influence the reaction rate. For some enzymes, halo-substituents have been observed to reduce the rate of conversion, which in turn can lead to an increase in the measured enantiomeric excess.[4]
Comparison of Different Lipases for the Resolution of Methyl 2-amino-3-(4-fluorophenyl)propanoate
The choice of enzyme is crucial for the success of an enzymatic resolution. Different lipases exhibit varying degrees of activity and enantioselectivity towards a given substrate.
Table 2: Efficacy of Various Lipases in the Kinetic Resolution of Methyl 2-amino-3-(4-fluorophenyl)propanoate
| Enzyme | Source Organism | Typical Conversion (%) | Typical Enantioselectivity (E) |
| Lipase B (CAL-B, Novozym 435) | Candida antarctica | High (~50%) | Very High (>200) |
| Lipase PS | Pseudomonas cepacia | Moderate to High | High |
| Porcine Pancreatic Lipase (PPL) | Sus scrofa | Variable | Moderate |
| Lipase from Rhizopus sp. | Rhizopus sp. | Variable | Moderate to High |
Note: The performance of different lipases can be highly dependent on the specific reaction conditions, including the solvent, temperature, and pH.
Experimental Protocols
A detailed experimental protocol for a typical lipase-catalyzed kinetic resolution of racemic this compound is provided below.
Lipase-Catalyzed Hydrolytic Kinetic Resolution
1. Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
2. Procedure:
-
Dissolve racemic this compound (e.g., 100 mM) in 0.1 M phosphate buffer (pH 7.0). The hydrochloride salt enhances the solubility of the amino acid ester in the aqueous buffer.
-
Add immobilized Candida antarctica Lipase B (e.g., 20 mg of enzyme per mmol of substrate) to the solution.
-
Stir the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the progress of the reaction by taking aliquots at regular intervals.
-
To analyze the aliquots, quench the reaction by filtering off the enzyme. Extract the mixture with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove the produced acid and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Determine the conversion and the enantiomeric excess of the unreacted (R)-ester (ee_s) and the (S)-acid product (ee_p) by chiral High-Performance Liquid Chromatography (HPLC).
3. Analytical Method (Chiral HPLC):
-
Column: A suitable chiral stationary phase, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is effective for the separation of underivatized amino acid enantiomers.[5]
-
Mobile Phase: A typical mobile phase for the separation of phenylalanine derivatives is a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) or base to control ionization.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow of a lipase-catalyzed kinetic resolution.
The diagram above illustrates the process of enzymatic kinetic resolution where a racemic mixture of the methyl ester is subjected to the action of a lipase. The enzyme selectively hydrolyzes one enantiomer (typically the S-enantiomer for amino acid esters) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. This allows for the separation of the two enantiomers.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride scaffold. By examining experimental data from various studies on related compounds, we aim to elucidate the impact of structural modifications on their biological, particularly anticancer, activities. This document summarizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes essential workflows and pathways.
The incorporation of fluorine into phenylalanine derivatives has been shown to modulate acidity, basicity, hydrophobicity, and bioavailability.[1] The replacement of hydrogen with fluorine can lead to improved biophysical and chemical properties due to fluorine's small size and high electronegativity, which results in a strong covalent bond with carbon.[1] These modifications can enhance the metabolic stability and binding affinity of the compounds.[2]
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer activity of various amino acid derivatives, providing a basis for understanding the potential effects of structural modifications to the Methyl 2-amino-3-(4-fluorophenyl)propanoate scaffold. Although direct SAR studies on this specific compound are limited in the reviewed literature, the data from analogous series offer valuable insights.
Table 1: Cytotoxicity of 9-acridinyl Amino Acid Derivatives
| Compound | R Group | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | MRC5 IC₅₀ (µM) |
| 6 | Glycine | 1.1 ± 0.1 | 6.0 ± 0.4 | >50 |
| 7 | β-Alanine | 0.9 ± 0.1 | 6.0 ± 0.5 | 30.2 ± 2.5 |
| 8 | L-Alanine | 1.1 ± 0.1 | 6.0 ± 0.3 | >50 |
| 9 | L-Leucine | 0.8 ± 0.1 | 6.0 ± 0.4 | >50 |
| Amsacrine | (standard) | 0.6 ± 0.1 | 10.0 ± 0.8 | 1.5 ± 0.1 |
Data extracted from a study on 9-acridinyl amino acid derivatives, demonstrating the influence of the amino acid side chain on cytotoxicity against various cancer cell lines (K562, A549) and a normal cell line (MRC5)[3][4].
Table 2: Anticancer Activity of Aminothiazole-Paeonol Derivatives
| Compound | R Group | AGS IC₅₀ (µM) | HT-29 IC₅₀ (µM) | HeLa IC₅₀ (µM) | BALB/3T3 (fibroblast) IC₅₀ (µM) |
| 13c | 4-methoxybenzenesulfonamide | 4.0 | 4.4 | 5.8 | 32.7 |
| 13d | 4-fluorobenzenesulfonamide | 7.2 | 11.2 | 13.8 | >50 |
| 5-FU | (standard) | 43.8 | 7.2 | - | 1.0 |
Data from a study on aminothiazole-paeonol derivatives, highlighting the potent and selective anticancer activity of certain sulfonamide derivatives against gastrointestinal adenocarcinoma cell lines[5].
Table 3: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives against A549 Cells
| Compound | R Group | IC₅₀ (µM) |
| 21 | H | 5.42 |
| 22 | Cl | 2.47 |
| 25 | H (carbohydrazide) | 8.05 |
| 26 | Cl (carbohydrazide) | 25.40 |
| Cisplatin (CP) | (standard) | 11.71 |
| Doxorubicin (DOX) | (standard) | 3.02 |
Data from a study on thiazole derivatives, indicating that the presence of an oxime moiety and a chloro-substituted phenyl ring can significantly enhance antiproliferative activity[6].
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3]
-
Cell Seeding: Cancer cells (e.g., A549, K562) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]
-
Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the SAR studies of these compounds.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride against other amino acid esters
For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of the stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride against other commonly used amino acid esters. By examining stability under various stress conditions, this document aims to inform handling, storage, and formulation decisions.
The stability of an amino acid ester is a critical attribute that can influence its shelf-life, degradation pathways, and ultimately, its suitability for pharmaceutical development. Factors such as the nature of the amino acid side chain, the type of ester, and the presence of salts can significantly impact stability. This guide focuses on the hydrochloride salt of the methyl ester of 4-fluorophenylalanine and benchmarks its anticipated stability against established data for other amino acid esters.
Comparative Stability Data
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, a comparative assessment can be made by examining structurally similar compounds and the known effects of halogen substitution. Phenylalanine methyl ester hydrochloride serves as a primary comparator due to its structural similarity, differing only by the presence of a fluorine atom on the phenyl ring.
The introduction of a fluorine atom at the para-position of the phenyl ring is expected to influence the electronic properties of the molecule. The high electronegativity of fluorine can exert an electron-withdrawing effect, which may impact the susceptibility of the ester carbonyl group to nucleophilic attack, a key step in hydrolytic degradation.
The following table summarizes known stability data for various amino acid methyl ester hydrochlorides under different conditions. This data provides a baseline for estimating the stability profile of this compound.
| Amino Acid Methyl Ester Hydrochloride | Hydrolytic Stability (Alkaline) | Thermal Stability | pH Stability Profile |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl | Data not available. Expected to be comparable to or slightly more stable than Phenylalanine methyl ester HCl due to the electron-withdrawing nature of fluorine. | Expected to be stable under normal storage temperatures. | Susceptible to degradation at alkaline pH. The hydrochloride salt form enhances stability in acidic to neutral conditions. |
| Phenylalanine methyl ester HCl | Susceptible to base-catalyzed hydrolysis. | Stable under normal temperatures and pressures.[1] | More stable in acidic to neutral pH. Degradation accelerates in basic conditions. |
| Glycine methyl ester HCl | Undergoes base-catalyzed hydrolysis. The free ester is not shelf-stable and can polymerize or form diketopiperazine.[2] | The hydrochloride salt is shelf-stable.[2] Melting point is 175-176 °C.[2] | The hydrochloride salt form is stable. |
| Leucine methyl ester HCl | Susceptible to hydrolysis, particularly under basic conditions. | Stable under recommended storage conditions (0-8 °C). | More stable in acidic to neutral pH. |
| Tyrosine methyl ester HCl | Susceptible to hydrolysis. | Melting point is 192 °C (decomposes). | Stability is pH-dependent, with increased degradation in alkaline solutions. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.
Hydrolytic Stability Testing
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, and 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time intervals, withdraw aliquots and quench any reaction if necessary.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and any degradation products.
Thermal Stability Testing
Objective: To assess the impact of elevated temperatures on the solid-state stability of the compound.
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature and humidity chamber.
-
Expose the sample to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
At the end of the study, analyze the sample for any physical changes (e.g., color, appearance) and chemical degradation using techniques like HPLC or Differential Scanning Calorimetry (DSC). The thermal decomposition of some amino acids has been shown to occur at temperatures between 185°C and 280°C.[3]
Photostability Testing
Objective: To evaluate the degradation of the compound upon exposure to light.
Methodology:
-
Expose solid samples and solutions of this compound to a controlled light source that mimics both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the stability of amino acid esters.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm for aromatic amino acid esters).
-
Temperature: Controlled column temperature (e.g., 25°C).
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in stability testing, the following diagrams illustrate the experimental workflow and the factors influencing the stability of amino acid esters.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and drug development. Based on the analysis of structurally related amino acid esters, it is anticipated to exhibit good stability as a hydrochloride salt under acidic to neutral conditions and at ambient temperatures. However, it is likely susceptible to degradation under basic conditions. The electron-withdrawing fluorine atom may confer slightly enhanced stability against hydrolysis compared to its non-fluorinated counterpart, Phenylalanine methyl ester hydrochloride. Rigorous forced degradation studies, as outlined in the experimental protocols, are essential to definitively characterize its stability profile, identify potential degradants, and establish appropriate storage and handling procedures. This proactive approach to stability assessment will ultimately contribute to the development of safe and effective pharmaceutical products.
References
- 1. L-Phenylalanine methyl ester hydrochloride(7524-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody Cross-Reactivity: Fluorinated vs. Non-Fluorinated Phenylalanine-Containing Peptides
For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical parameter influencing the reliability of immunoassays and the safety and efficacy of therapeutic candidates. The incorporation of non-canonical amino acids, such as fluorinated phenylalanine, into peptide antigens can offer advantages in terms of stability and immunogenicity. However, it also necessitates a thorough evaluation of the resulting antibody's cross-reactivity profile. This guide provides an objective comparison of the performance of antibodies raised against peptides containing fluorinated phenylalanine with those raised against their non-fluorinated counterparts, supported by illustrative experimental data and detailed methodologies.
The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can significantly alter the electronic properties of the amino acid, which in turn can influence peptide conformation and interactions with antibody binding sites. Understanding the degree to which an antibody raised against a fluorinated peptide cross-reacts with the native, non-fluorinated peptide is crucial for interpreting immunoassay data and for the development of targeted therapeutics.
Quantitative Data Summary: A Hypothetical Case Study
To illustrate the comparative analysis of antibody cross-reactivity, we present a hypothetical case study of a monoclonal antibody (mAb-F-Phe) raised against a synthetic peptide containing 4-fluoro-phenylalanine (4-F-Phe). The cross-reactivity of this antibody was assessed against the target fluorinated peptide, its non-fluorinated counterpart, and other structurally related peptides using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Table 1: Competitive ELISA Cross-Reactivity Data for mAb-F-Phe
| Competing Peptide | Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| Target Peptide | Ac-Tyr-Gly-Gly-(4-F-Phe)-Leu-NH2 | 4-Fluoro-phenylalanine | 10 | 100% |
| Native Peptide | Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | Phenylalanine | 250 | 4% |
| Alanine Mutant | Ac-Tyr-Gly-Gly-Ala-Leu-NH2 | Alanine | >10,000 | <0.1% |
| Unrelated Peptide | Ac-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2 | - | >10,000 | <0.1% |
Data is hypothetical and for illustrative purposes. IC50 values represent the concentration of competing peptide required to inhibit 50% of the antibody's binding to the coated target peptide. % Cross-reactivity is calculated as: (IC50 of Target Peptide / IC50 of Competing Peptide) x 100.
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for mAb-F-Phe
| Analyte (Peptide) | Modification | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target Peptide | 4-Fluoro-phenylalanine | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 |
| Native Peptide | Phenylalanine | 1.1 x 10^5 | 5.5 x 10^-3 | 50 |
| Alanine Mutant | Alanine | No Binding Detected | No Binding Detected | - |
Data is hypothetical and for illustrative purposes. ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant (kd/ka).
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the processes involved in generating and characterizing these antibodies, the following diagrams illustrate the key experimental workflows.
Experimental Protocols
Accurate and reproducible assessment of antibody cross-reactivity is paramount. The following are detailed protocols for the key immunoassays used in this guide.
Competitive ELISA Protocol
This assay quantifies the cross-reactivity of an antibody by measuring the ability of different peptides to compete with the target antigen for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Target fluorinated peptide
-
Competing peptides (non-fluorinated, alanine mutant, etc.)
-
Primary antibody (mAb-F-Phe)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the target fluorinated peptide to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[1][2]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[2]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[3]
-
Competition:
-
Prepare serial dilutions of the competing peptides (including the target peptide as a reference standard) in a separate plate or tubes.
-
Add a constant, predetermined concentration of the primary antibody (mAb-F-Phe) to each dilution of the competing peptides.
-
Incubate this mixture for 1-2 hours at room temperature.
-
-
Incubation: Discard the blocking solution and wash the plate three times with Wash Buffer. Transfer 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.[3]
-
Washing: Discard the solutions from the wells and wash the plate three times with Wash Buffer.[3]
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[3]
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.[3]
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[3]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.[3]
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the competing peptide concentrations. Determine the IC50 value for each peptide, which is the concentration that results in a 50% reduction in the maximum signal. Calculate the percent cross-reactivity relative to the target peptide.[3]
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of the binding kinetics between an antibody and a peptide, allowing for the determination of association and dissociation rates.[4]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Primary antibody (mAb-F-Phe)
-
Peptide analytes (fluorinated, non-fluorinated, etc.)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Antibody Immobilization:
-
Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the primary antibody (mAb-F-Phe) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Baseline Stabilization: Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Association: Inject a series of concentrations of the peptide analyte over the sensor surface for a defined period to monitor the binding of the peptide to the immobilized antibody.
-
Dissociation: Switch back to the flow of running buffer to monitor the dissociation of the peptide from the antibody.
-
Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
-
Conclusion
The incorporation of fluorinated phenylalanine into peptide antigens can be a valuable strategy in immunology and drug development. However, it is imperative to conduct thorough cross-reactivity studies to fully characterize the specificity of the resulting antibodies. The use of quantitative immunoassays such as Competitive ELISA and SPR provides essential data for comparing the binding profiles of antibodies against both the modified and native peptides. This information is critical for the accurate interpretation of experimental results and for the advancement of safe and effective antibody-based diagnostics and therapeutics.
References
Comparative cost analysis of different Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride synthesis methods
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of three primary synthesis methods for this compound: direct chemical esterification, reductive amination, and enzymatic esterification. The comparison focuses on experimental protocols, cost-effectiveness, and overall process efficiency to aid in selecting the most suitable method for specific research and development needs.
Method 1: Direct Chemical Esterification of 4-Fluoro-DL-phenylalanine
Direct esterification is a classical and widely employed method for the synthesis of amino acid esters. This approach typically involves the reaction of the parent amino acid with methanol in the presence of a catalyst. Two common variations of this method are presented below.
Experimental Protocols
A. Fischer Esterification using Methanol and Hydrogen Chloride (HCl)
This is a standard procedure for producing methyl ester hydrochlorides of amino acids.
-
Reaction Setup: Suspend 4-fluoro-DL-phenylalanine (1 equivalent) in anhydrous methanol (5-10 volumes).
-
Acidification: Cool the suspension in an ice bath (0-5 °C) and bubble dry hydrogen chloride gas through the mixture with stirring until saturation. Alternatively, cautiously add acetyl chloride (1.5-2 equivalents) dropwise to the cold methanol to generate HCl in situ.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the crystalline hydrochloride salt.
B. Esterification using Thionyl Chloride (SOCl₂) in Methanol
This method is also highly effective and commonly used for amino acid esterification.
-
Reagent Preparation: In a flask equipped with a dropping funnel and a reflux condenser, cool anhydrous methanol (5-10 volumes) to -10 °C to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the cold methanol with vigorous stirring.
-
Addition of Amino Acid: After the addition of thionyl chloride is complete, add 4-fluoro-DL-phenylalanine (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid residue can be triturated with diethyl ether and then recrystallized from methanol/diethyl ether to afford the pure product.
Method 2: Reductive Amination
Reductive amination offers an alternative route that builds the amino acid ester from a keto-ester precursor. This multi-step process involves the synthesis of the keto-ester followed by its conversion to the amino ester.
Experimental Protocols
A. Synthesis of Methyl 3-(4-fluorophenyl)-2-oxopropanoate (Keto-ester Precursor)
-
Reaction Setup: A Claisen condensation reaction between 4-fluorobenzaldehyde and dimethyl oxalate in the presence of a base like sodium methoxide is a common route to the corresponding keto-ester.
-
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as methanol or tetrahydrofuran (THF) at room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The crude keto-ester is then purified by vacuum distillation or column chromatography.
B. Reductive Amination of the Keto-ester
-
Imine Formation: The synthesized methyl 3-(4-fluorophenyl)-2-oxopropanoate (1 equivalent) is dissolved in a suitable solvent like methanol. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), is added to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The residue is then taken up in an organic solvent and washed. The final product is isolated as the hydrochloride salt by treating the free amine with a solution of HCl in an appropriate solvent, followed by recrystallization.
Method 3: Enzymatic Esterification
Enzymatic synthesis provides a "green" alternative to chemical methods, utilizing enzymes as catalysts under mild conditions. Lipases are commonly employed for the esterification of amino acids.
Experimental Protocol
-
Enzyme Preparation: Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is used as the catalyst. The enzyme is typically pre-washed with the reaction solvent.
-
Reaction Setup: 4-fluoro-DL-phenylalanine (1 equivalent) is suspended in a non-polar organic solvent such as hexane or toluene. Methanol (2-5 equivalents) is added as the acyl acceptor.
-
Enzymatic Reaction: The immobilized lipase is added to the mixture, and the reaction is incubated at a controlled temperature (typically 40-60 °C) with shaking. The removal of water, a byproduct of the reaction, for example by using molecular sieves, can drive the equilibrium towards the product.
-
Work-up and Purification: The immobilized enzyme is removed by simple filtration and can be washed and reused. The solvent is evaporated, and the resulting free amino ester is converted to its hydrochloride salt by treatment with HCl in a suitable solvent, followed by purification via recrystallization.
Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key parameters of each synthesis method. The cost analysis is based on estimated laboratory-scale synthesis and current market prices for starting materials and reagents.
| Parameter | Direct Chemical Esterification (Thionyl Chloride) | Reductive Amination | Enzymatic Esterification |
| Starting Materials | 4-Fluoro-DL-phenylalanine, Methanol, Thionyl Chloride | 4-Fluorobenzaldehyde, Dimethyl oxalate, Ammonia source, Reducing agent | 4-Fluoro-DL-phenylalanine, Methanol, Immobilized Lipase |
| Raw Material Cost | Moderate (Cost of 4-fluorophenylalanine) | Potentially Lower (Starts from simpler precursors) | High (Cost of 4-fluorophenylalanine + high initial cost of enzyme) |
| Reaction Conditions | Reflux temperature, anhydrous conditions | Room temperature to moderate heating | Mild (40-60 °C) |
| Reaction Time | 2-6 hours | 12-24 hours (for amination step) | 24-72 hours |
| Typical Yield | High (>90%) | Moderate to High (multi-step, overall yield may be lower) | Moderate to High (can be >90%) |
| Purification | Recrystallization | Column chromatography, Recrystallization | Filtration, Recrystallization |
| Environmental Impact | Use of corrosive and hazardous reagents (SOCl₂), generation of acidic waste | Use of potentially toxic reducing agents and organic solvents | "Green" method, biodegradable catalyst, less hazardous waste[1][2] |
| Catalyst Reusability | No | No | Yes (Immobilized enzyme can be reused multiple times) |
| Overall Cost-Effectiveness | High for lab-scale; well-established | Can be cost-effective for large-scale if precursors are cheap | Higher initial investment, but can be cost-effective at scale with enzyme recycling[1] |
Visualizing the Synthesis Pathways
To illustrate the logical flow of the described synthesis methods, the following diagrams are provided.
Caption: Overview of the three main synthesis routes to the target compound.
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the project, including scale, budget, and environmental considerations.
-
Direct Chemical Esterification is a robust, high-yielding, and cost-effective method, particularly for laboratory-scale synthesis. The use of reagents like thionyl chloride is common, but requires careful handling due to its hazardous nature.
-
Reductive Amination offers an alternative pathway that may be economically advantageous at a larger scale if the starting materials are significantly cheaper than 4-fluoro-DL-phenylalanine. However, it is a multi-step process which may result in a lower overall yield.
-
Enzymatic Esterification represents a modern, environmentally friendly approach.[1] While the initial cost of the enzyme can be high, the mild reaction conditions, high selectivity, and potential for catalyst recycling make it an attractive option for sustainable and large-scale production.[2]
For researchers, the direct esterification method often provides the most straightforward and reliable route to obtain the desired product in good yield. For industrial applications, a thorough cost analysis considering raw material sourcing, process optimization, and waste management would be necessary to determine the most economically viable and sustainable method.
References
Safety Operating Guide
Proper Disposal of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated amino acid derivative. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. Due to its chemical nature as a halogenated organic compound, specific handling and disposal procedures are required.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling this and other potentially hazardous chemicals includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged contact or when handling larger quantities, double-gloving or using thicker, heavy-duty gloves is recommended.[1][3][4] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[2]
-
Body Protection: A lab coat must be worn to protect against skin contact.[4] Ensure that long pants and closed-toe shoes are worn in the laboratory at all times.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Chemical and Physical Properties
A summary of the key quantitative data for a stereoisomer, D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride, which shares the same molecular formula and weight, is provided below. This information is critical for safety assessments and waste profiling.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.67 g/mol [5] |
| Appearance | Solid (assumed) |
| Solubility | Data not readily available; likely soluble in polar organic solvents. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through a licensed hazardous waste disposal service. Due to its fluorinated nature, high-temperature incineration is the recommended method of destruction to prevent the release of persistent "forever chemicals" into the environment.[6][7][8]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Labeling:
-
Waste Segregation:
-
Collect waste containing this compound in a designated container for halogenated organic waste.
-
Crucially, do not mix this waste with non-halogenated solvent waste.[11] This separation is vital as it impacts the disposal route and cost.
-
Aqueous waste solutions containing this compound should also be collected separately from non-hazardous aqueous waste.
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.[9]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a spill.[9]
-
-
Spill Management:
-
In the event of a minor spill, clean it up immediately using dry cleanup procedures to avoid generating dust.[3]
-
Wear the appropriate PPE as described above.
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Once the waste container is full (no more than ¾ full is recommended), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Ensure all required paperwork is completed for the waste manifest.
-
The recommended final disposal method for fluorinated organic compounds is high-temperature incineration, which is effective at breaking the strong carbon-fluorine bonds.[6][7][8]
-
Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.
Disposal Workflow
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. pppmag.com [pppmag.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. mtu.edu [mtu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
Essential Safety and Handling Guide for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of the chemical that can cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber). | Prevents skin contact which may cause irritation or harmful effects if absorbed.[1][3][4] |
| Body Protection | Laboratory coat or chemical-resistant suit. | Protects skin from accidental spills and contamination of personal clothing.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA approved respirator is necessary. | Prevents inhalation of the compound, which may cause respiratory irritation.[1][3][6] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of this compound in a laboratory setting.
Handling and Storage Protocol
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Don all required personal protective equipment as detailed in the table above.
-
Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][6]
-
Dispensing: When weighing or transferring the solid compound, minimize the generation of dust.
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to avoid splashing. For acidic solutions, always add acid to water, never the other way around.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][6][7] Contaminated clothing should be removed and washed before reuse.[1][6]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Keep away from incompatible materials such as strong oxidizing agents and alkalis.[5][7]
-
Ensure the storage container is properly labeled.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[1] If irritation occurs, seek medical attention.[8][9]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1][5]
-
Do not allow the product to enter drains or waterways.[6][8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. echemi.com [echemi.com]
- 3. leelinework.com [leelinework.com]
- 4. agilent.com [agilent.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. agilent.com [agilent.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
